Pimasertib

Catalog No.
S519458
CAS No.
1204531-26-9
M.F
C15H15FIN3O3
M. Wt
431.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimasertib

CAS Number

1204531-26-9

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AS 703026, AS-703026

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

The exact mass of the compound Pimasertib is 431.0142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pimasertib mechanism of action RAS RAF MEK ERK pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway Context

The diagram below illustrates how pimasertib acts within the canonical MAPK pathway to inhibit signal transduction.

G cluster_legend Key node_defaults node_defaults node_inhibitor node_inhibitor node_effector node_effector node_endpoint node_endpoint RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Proliferation/Survival Gene Transcription ERK->Transcription This compound This compound This compound->MEK Allosterically Inhibits L_Inhibitor Inhibitor L_Action Inhibitory Action

This compound inhibits MEK1/2 in the MAPK pathway

Key Experimental Evidence and Clinical Data

The antitumor activity of this compound has been evaluated in both preclinical models and clinical trials.

Preclinical Findings
  • In Vitro Cytotoxicity: this compound demonstrated cytotoxic activity against a majority of multiple myeloma cell lines, regardless of their Ras or B-Raf mutational status [1].
  • In Vivo Tumor Growth Inhibition: In mouse models, this compound significantly reduced tumor growth compared to a placebo. This effect was correlated with the downregulation of phosphorylated ERK, confirming target engagement [1].
  • Synergy in Combination: Preclinical studies in colon carcinoma and lung adenocarcinoma models showed that combining this compound with a PI3K/mTOR inhibitor led to delayed tumor growth and increased survival in mice compared to either agent alone [2].
Clinical Trial Data

Clinical trials have focused on establishing safety and preliminary efficacy. The table below summarizes key quantitative data from select clinical studies.

Trial Focus / Population Dosing Regimen Key Efficacy Findings Most Common Treatment-Related Adverse Events (≥20%)

| Advanced Hematologic Malignancies [1] | Oral, twice daily in discontinuous/continuous 28-day cycles. MTD: 60 mg BID (continuous). | • 1 CRi (Complete Remission with incomplete blood count recovery) in N-Ras mutant ALL. • 1 PR (Partial Response) in MDS. • SD (Stable Disease) in 39 of 58 evaluable patients. | Diarrhea, nausea, vomiting, skin rash, peripheral edema, fatigue, blurred vision, retinal detachment, increased AST/ALP. | | Advanced Solid Tumors (Combination with Voxtalisib) [3] | Oral, once daily. RP2D: this compound 60 mg + Voxtalisib 70 mg. | • 1 CR (Complete Response). • 5 PRs (Partial Response). • SD in 51 of 111 evaluable patients (46%). | Diarrhea (75%), fatigue (57%), nausea (50%). | | Advanced Solid Tumors (Combination with Temsirolimus) [4] | this compound orally daily + Temsirolimus IV weekly. MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. | • Best response in 17/26 patients was SD (Stable Disease). • 5 patients had SD lasting >12 weeks. | Stomatitis, thrombocytopenia, increased serum creatinine phosphokinase, visual impairment. |

Experimental Protocols for Key Assays

To evaluate the biological impact of this compound, researchers use specific methodologies to assess pathway inhibition and anti-tumor effects.

Assessing MAPK Pathway Inhibition (Pharmacodynamics)
  • Purpose: To confirm that this compound successfully engages its target and inhibits the MAPK pathway in vivo.
  • Method: Measurement of phosphorylated ERK (pERK) levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) [1] [3].
  • Typical Protocol:
    • Sample Collection: Collect tumor biopsies or blood samples from subjects pre-treatment and at a defined time post-treatment (e.g., Cycle 1, Day 19).
    • Sample Processing: For blood, isolate PBMCs. For tissue, prepare lysates.
    • Analysis: Analyze pERK levels using techniques like flow cytometry (for PBMCs) or immunoblotting (Western Blot) for tissue lysates. A decrease in pERK signal post-treatment indicates successful MEK inhibition [3].
In Vivo Anti-Tumor Efficacy Study
  • Purpose: To evaluate the ability of this compound to inhibit tumor growth in a live animal model.
  • Method: Use of mouse xenograft models [1].
  • Typical Protocol:
    • Model Generation: Implant human cancer cells (e.g., H929 multiple myeloma cells) subcutaneously into immunodeficient mice.
    • Treatment: Once tumors are established, randomize mice into groups receiving either This compound (at a selected dose, e.g., 60 mg twice daily) or a vehicle control.
    • Monitoring: Measure tumor volumes with calipers 2-3 times per week.
    • Endpoint Analysis: Compare the average tumor volume in the treatment group versus the control group over time. Statistical significance is typically determined using a t-test [1].

Combination Therapy Strategies and Current Status

Given the cross-talk and feedback mechanisms within signaling networks, combining this compound with other targeted agents has been a key research focus.

  • Rationale for Dual Pathway Inhibition: The MAPK and PI3K/AKT/mTOR pathways are highly interconnected. Inhibiting one can lead to compensatory upregulation of the other, resulting in acquired resistance. Concurrent inhibition of both pathways is a strategy to overcome this resistance and enhance antitumor efficacy [4] [3].
  • Evaluated Combinations: Clinical trials have tested this compound in combination with:
    • Voxtalisib: A PI3K/mTOR inhibitor [3].
    • Temsirolimus: An mTOR inhibitor [4].
    • FOLFIRI chemotherapy: In KRAS-mutant metastatic colorectal cancer [2].
  • Current Status: Based on the available clinical data, the development of this compound has been challenging. While biologically active, its clinical utility has been limited by overlapping toxicities in combinations and modest efficacy as a single agent [4] [3]. Recent literature suggests that its development may not be actively progressing in favor of next-generation KRAS and MEK inhibitors [5].

References

Comprehensive Technical Profile: Pimasertib Metabolite Structure and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Metabolic Significance

Pimasertib (coded as AS703026 or MSC1936369B) represents a selective oral inhibitor targeting MEK1/2 kinases within the MAPK signaling pathway, a frequently dysregulated pathway in various cancer types. The drug has demonstrated potent preclinical antitumor activity across multiple model systems, prompting ongoing clinical investigations in diverse tumor types. From a metabolic perspective, this compound exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability and extensive biotransformation, yielding several clinically relevant metabolites. The most remarkable aspect of this compound's metabolism is the identification of a novel phosphoethanolamine conjugation pathway, representing the first documented instance of such a metabolic transformation for pharmaceutical compounds. This unique metabolic pathway, along with other biotransformation products, has significant implications for understanding the drug's complete pharmacological activity, potential drug-drug interactions, and safety profile in clinical settings [1] [2] [3].

The comprehensive metabolite characterization of this compound was conducted through a phase I clinical study (NCT01713036) involving six patients with locally advanced or metastatic solid tumors. This innovative study design simultaneously investigated absolute bioavailability, mass balance, and metabolite identification within the same patient population, maximizing data collection efficiency while maintaining clinical relevance for the target patient population. The radiolabeled [¹⁴C]this compound administration enabled precise tracking of the drug's disposition, revealing extensive metabolism with over three-quarters of the administered dose excreted as metabolites. The metabolic profile included fourteen distinct phase I and II metabolites generated through various biotransformation pathways, with two primary metabolites (M445 and M554) accounting for significant proportions of circulating drug-related material [2] [3] [4].

Quantitative Metabolite Data and Distribution

Metabolite Distribution Across Biological Matrices

Table 1: Distribution of Major this compound Metabolites Across Biological Matrices

Metabolite Metabolic Pathway Plasma (% of total drug-related material) Urine (% of total drug-related material) Feces (% of total drug-related material)
M554 Phosphoethanolamine conjugation >10% >10% Trace amounts
M445 Carboxylic acid formation >10% >10% Primary metabolite
Other metabolites (combined) Oxidation, isomerization, N-dealkylation, deamination, deiodination <5% (each) <5% (each) <5% (each)

The quantitative distribution of this compound metabolites reveals distinct patterns across biological matrices. In both plasma and urine, M554 and M445 constitute significant proportions, each accounting for over 10% of total drug-related material. The fecal matrix presents a different profile, with M445 emerging as the primary metabolite while only trace amounts of M554 are detectable. The remaining twelve metabolites, generated through various biotransformation pathways including oxidation, isomerization, N-dealkylation, deamination, and deiodination, collectively represent minor components of the metabolic profile, with each constituting less than 5% of total drug-related material in the analyzed matrices. This distribution pattern highlights the quantitative significance of the two major metabolites in systemic circulation and excretion profiles [1] [3].

Key Pharmacokinetic Parameters of this compound

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

Parameter Value Variability Notes
Absolute bioavailability 73% Not specified High oral absorption
Total body clearance 45.7 L/h Geometric CV: 47.2% Following IV administration
Volume of distribution 229 L Geometric CV: 42.0% Following IV administration
Cumulative excretion of oral [¹⁴C] dose 85.1% Not specified Recovered in excreta
Urinary excretion of radioactivity 52.8% Not specified Majority of recovered dose
Fecal excretion of radioactivity 30.7% Not specified Minority of recovered dose
Dose recovered as metabolites 78.9% Not specified Extensive metabolism

The pharmacokinetic profile of this compound demonstrates favorable absorption characteristics with high absolute bioavailability of 73%, indicating efficient gastrointestinal absorption and limited first-pass metabolism. The moderate volume of distribution (229 L) suggests extensive tissue distribution beyond plasma volume. The excretion pattern reveals that the majority of the administered dose is eliminated through renal routes (52.8% in urine), with a significant portion also excreted fecally (30.7%). The high percentage of the dose recovered as metabolites (78.9%) underscores the extensive biotransformation of this compound in humans, with only a minor fraction excreted as unchanged drug. The observed variability in clearance (geometric CV: 47.2%) and volume of distribution (geometric CV: 42.0%) indicates moderate inter-individual variability in these pharmacokinetic parameters within the studied patient population [2] [4].

Experimental Methodology and Analytical Protocols

Clinical Study Design

The metabolite profiling and pharmacokinetic evaluation of this compound were conducted through a comprehensive phase I trial (NCT01713036) employing an innovative design that integrated multiple investigative objectives within a single patient cohort. The study enrolled six male patients with pathologically confirmed, locally advanced or metastatic solid tumors, with Eastern Cooperative Oncology Group performance status of ≤1 serving as a key inclusion criterion. The investigation was structured in two parts: Part A focused on absolute bioavailability, mass balance, and metabolite identification, while Part B extended to continued this compound monotherapy evaluation. The experimental design incorporated a sophisticated dosing strategy wherein patients received on Day 1 a 60 mg oral dose of unlabeled this compound followed one hour later by an intravenous tracer dose of [¹⁴C]this compound (2 μg equaling 9 kBq) as a bolus injection. On Day 8, all patients received 60 mg this compound capsules spiked with 2.6 MBq of [¹⁴C]this compound for mass balance assessment [2] [4].

The sample collection protocol was extensive and meticulously timed to capture comprehensive pharmacokinetic and metabolic data. For absolute bioavailability determination, blood samples were collected pre-dose and up to 48 hours post-administration of unlabeled this compound. Following the [¹⁴C]this compound administration on Day 8, blood samples for pharmacokinetic evaluations of total ¹⁴C-radioactivity in plasma and determination of blood/plasma ratio were collected pre-dose and up to 168 hours post-dose. Additional specialized sampling included a 1.5-hour post-dose blood collection for determination of total and unbound parent drug concentrations. Excreta collection (urine and feces) continued up to 168 hours post-dose, with possible extension to 346 hours (Day 21) if >1% of administered radioactivity was recovered over two consecutive days based on daily standby analysis. This rigorous collection protocol ensured comprehensive characterization of this compound's metabolic fate [2].

Bioanalytical Techniques

The structural elucidation and quantification of this compound metabolites employed advanced analytical technologies to ensure comprehensive metabolite profiling. The primary methodology centered on ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) coupled with radiodetection techniques for precise tracking of radiolabeled compound and its metabolites. For the novel phosphoethanolamine conjugate M554, structural confirmation required high-resolution mass spectrometry and multiple nuclear magnetic resonance (NMR) spectroscopy techniques to unequivocally identify this previously undocumented metabolic transformation. The analytical approach successfully identified and characterized a total of fourteen different phase I and II metabolites of this compound, demonstrating the sensitivity and comprehensive nature of the methodology [1] [3].

The quantitative bioanalysis included measurement of total radioactivity in plasma, blood, urine, and feces to establish mass balance. Chromatographic separation techniques were optimized to resolve the parent drug and its diverse metabolites, including isomeric forms and enantiomers. The blood-to-plasma ratio of total ¹⁴C-radioactivity was determined to understand distribution between these compartments. For pharmacokinetic calculations of the intravenous tracer dose, non-compartmental analysis was employed using established pharmacokinetic modeling approaches. The study maintained stringent quality control procedures throughout sample collection, processing, and analysis to ensure data integrity and reliability, consistent with regulatory standards for metabolite profiling studies [2] [3].

Metabolic Pathways and Clinical Study Visualization

Biotransformation Pathway Map

G This compound Major Metabolic Pathways This compound This compound M445 M445 (Carboxylic Acid) This compound->M445 Oxidation M554 M554 (Phosphoethanolamine Conjugate) This compound->M554 Novel Conjugation MinorMetabolites Minor Metabolites (<5% each) This compound->MinorMetabolites Multiple Pathways Urine Urine M445->Urine >10% Feces Feces M445->Feces Primary metabolite M554->Urine >10% M554->Feces Trace amounts MinorMetabolites->Urine <5% each MinorMetabolites->Feces <5% each Oxidation Oxidation Conjugation Conjugation OtherPathways OtherPathways

This compound metabolic pathways showing two major metabolites with different excretion patterns.

The biotransformation pathway map illustrates the complex metabolic fate of this compound, highlighting the two major metabolic routes leading to M445 and M554 formation. The carboxylic acid metabolite (M445) is generated through oxidation pathways and represents a primary excretion product in feces while also constituting a significant circulating metabolite. In contrast, the phosphoethanolamine conjugate (M554) is formed through a novel conjugation pathway not previously documented for pharmaceutical agents and is predominantly eliminated renally. The diagram also captures the multiple minor transformation pathways including isomerization, N-dealkylation, deamination, and deiodination that collectively generate additional metabolites, each representing less than 5% of total drug-related material. The distinct excretion patterns for the major metabolites underscore the complex disposition profile of this compound, involving both hepatic and renal elimination pathways [1] [3].

Clinical Study Design Visualization

Visualization of the clinical study design for this compound metabolite profiling.

The clinical study design diagram outlines the complex integrated protocol employed to evaluate this compound's absolute bioavailability, mass balance, and metabolite profile within a single patient cohort. The innovative design incorporates multiple dosing phases including simultaneous oral and intravenous administration for bioavailability assessment, followed by radiolabeled dosing for comprehensive mass balance determination. The extended sampling period (up to 346 hours) ensured complete characterization of the drug's elimination profile, while the continued treatment phase allowed for evaluation of steady-state pharmacokinetics and long-term safety. This efficient study design maximized data collection while minimizing patient exposure to radiolabeled compound, representing a methodological advance in early clinical development of oncology therapeutics [2] [4].

Conclusion and Research Implications

The comprehensive metabolite profiling of this compound has revealed a complex biotransformation profile characterized by extensive metabolism through multiple pathways, with the identification of a novel phosphoethanolamine conjugate representing a significant finding in drug metabolism science. This unique metabolite (M554), along with the major carboxylic acid metabolite (M445), accounts for substantial proportions of circulating drug-related material and contributes to the overall elimination profile of this compound. The favorable pharmacokinetic properties, including high oral bioavailability and extensive tissue distribution, support continued clinical development of this MEK1/2 inhibitor for oncological indications.

References

Pimasertib phase I clinical trial results solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Pimasertib Monotherapy Profile

The foundational data for this compound comes from a first-in-human, dose-escalation Phase I trial that tested four different dosing schedules [1] [2] [3].

Aspect Details
Trial Registration NCT00982865 [1] [2]
Dosing Schedules Once daily (5 days on/2 days off); Once daily (15 days on/6 days off); Continuous once daily; Continuous twice daily [1] [3]
Recommended Phase II Dose (RP2D) 60 mg twice daily (continuous schedule) [1] [2] [3]
Common Adverse Events (Class-related) Diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema [1] [3]
Key Dose-Limiting Toxicities (DLTs) Skin rash/acneiform dermatitis, serous retinal detachment, and other ocular events (mainly at doses ≥120 mg/day) [1] [3]
Pharmacokinetics Median time to maximum concentration (T~max~): 1.5 hours; Apparent terminal half-life: 5 hours (once-daily schedules) [1] [3]
Pharmacodynamics Decreased ERK phosphorylation within 2 hours of administration; effect was sustained longer with twice-daily dosing [1] [3]

Combination Therapy Trials and Results

This compound has been combined with various agents targeting complementary pathways. The table below outlines the design and key outcomes of these combination Phase I trials.

Combination Drug (Target) Key Findings Recommended Phase 2 Dose (RP2D)
Temsirolimus (mTOR inhibitor) [4] MTD: 45 mg/day this compound + 25 mg/week Temsirolimus. Overlapping toxicities; RP2D not defined. Most frequent AEs: stomatitis, thrombocytopenia [4]. Not defined
Voxtalisib (Pan-PI3K & mTORC1/mTORC2 inhibitor) [5] MTD: this compound 90 mg + Voxtalisib 70 mg daily. RP2D: this compound 60 mg + Voxtalisib 70 mg due to poor long-term tolerability. Most frequent AEs: diarrhea (75%), fatigue (57%), nausea (50%) [5]. This compound 60 mg + Voxtalisib 70 mg (once daily)
SAR405838 (HDM2 antagonist) [6] MTD: SAR405838 200 mg QD + this compound 45 mg BID. Most common DLT: thrombocytopenia. 1 partial response; 63% achieved stable disease [6]. SAR405838 200 mg QD + this compound 45 mg BID
Tovorafenib (Pan-RAF inhibitor) [7] Phase 1b/2 trial (FIRELIGHT-1, NCT04985604) is ongoing. Preclinical data suggests synergistic anti-tumor activity [7]. Under investigation

MAPK Signaling Pathway and Experimental Rationale

The rationale for combining this compound with other agents stems from the frequent dysregulation of the MAPK pathway and its cross-talk with other signaling cascades in cancer. The following diagram illustrates the key pathways and sites of drug action.

architecture cluster_MAPK MAPK Signaling Pathway cluster_PI3K PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF Activates RAS->RAF MEK MEK RAF->MEK Phosphorylates RAF->MEK ERK ERK MEK->ERK Phosphorylates MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation HDM2 HDM2 ERK->HDM2 Stabilizes AKT AKT PI3K->AKT Activates PI3K->AKT mTOR mTOR AKT->mTOR Activates AKT->mTOR mTOR->CellProliferation p53 p53 (Tumor Suppressor) p53->HDM2 Feedback Loop This compound This compound This compound->MEK Inhibits Voxtalisib Voxtalisib Voxtalisib->PI3K Inhibits Voxtalisib->mTOR Inhibits Temsirolimus Temsirolimus Temsirolimus->mTOR Inhibits SAR405838 SAR405838 SAR405838->HDM2 Inhibits Tovorafenib Tovorafenib Tovorafenib->RAF Inhibits

This diagram shows the MAPK and PI3K/mTOR pathways, their cross-talk, and the points where this compound and its combination partners exert their inhibitory effects [4] [5] [6].

Experimental Protocol Overview

The Phase I trials for this compound generally followed standardized early clinical trial methodologies.

  • Study Design: The monotherapy and combination trials typically used a modified 3 + 3 dose-escalation design [4] [5] [1]. In this design, cohorts of 3-6 patients receive increasing doses of the drug(s) to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).
  • Patient Population: The studies enrolled adults (≥18 years) with advanced, refractory solid tumors for which no effective standard therapy was available [4] [1]. Some combination trials required specific genetic alterations, such as RAS/RAF mutations and wild-type TP53 for the HDM2 antagonist combination [5] [6].
  • Key Assessments:
    • DLT Evaluation: Toxicities were graded according to NCI-CTCAE criteria (v4.0) and were typically evaluated during the first treatment cycle (21 days) [4] [1].
    • Pharmacokinetics (PK): Blood samples were collected to analyze drug concentration over time, determining parameters like C~max~ (peak concentration) and AUC (area under the curve) [4] [1].
    • Pharmacodynamics (PD): For this compound, a key PD marker was the reduction in phosphorylated ERK (pERK) levels, demonstrating target engagement in the MAPK pathway [5] [1].
    • Efficacy: Tumor response was assessed via RECIST 1.1 guidelines with radiographic imaging [5] [6].

Conclusion for Research and Development

The Phase I data for this compound established its manageable safety profile and defined a recommended Phase II dose of 60 mg twice daily. A key challenge identified in clinical development has been the overlapping toxicities and poor long-term tolerability when combined with other targeted agents like PI3K/mTOR inhibitors [4] [5]. The most promising direction appears to be its ongoing investigation in combination with the pan-RAF inhibitor tovorafenib, which is supported by a strong preclinical rationale for synergistic activity in tumors with MAPK pathway alterations [7].

References

Quantitative Summary of Pimasertib's Preclinical Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from pivotal preclinical studies on Pimasertib, both as a single agent and in combination with other targeted therapies.

Cancer Model (Cell Line / Xenograft) Treatment Key Finding(s) Proposed Mechanism / Pathway Involvement

| HCT15 (Colon carcinoma) & H1975 (Lung adenocarcinoma) [1] | this compound + PI3K/mTOR inhibitor (e.g., BEZ235) or multi-kinase inhibitor (e.g., Sorafenib) | Synergistic cell growth inhibition and apoptosis [1] Significant tumor growth delay & increased survival in xenograft models [1] | Dual blockade of MAPK and PI3K/AKT pathways to overcome intrinsic resistance to MEK inhibition [1]. | | Various human lung and colorectal cancer cell lines [1] | this compound single agent | Cell lines classified as sensitive (IC₅₀: 0.001 µM) or resistant [1]. | Up-regulation of genes in both MAPK and PI3K/AKT pathways found in resistant cells [1]. | | A375 Melanoma cells [2] | Novel glutathione-activated prodrug of this compound (PROPIMA) | Dose-dependent inhibition of cell proliferation & viability [2] Reduced pERK levels ~5-fold [2] Stronger inhibition of cancer cell migration vs. parent drug [2] | Prodrug is activated in the high-glutathione tumor microenvironment, releasing active this compound to inhibit the MEK/ERK pathway [2]. | | Melanoma Patient-Derived Xenografts (PDX) [3] | MDM2 inhibitor (KRT-232) + BRAF/MEK inhibitors (Dabrafenib/Trametinib) | Synergistic tumor growth inhibition in BRAF-mutant PDX models [3]. | this compound identified as a MEK inhibitor with effect in wild-type BRAF and mutant NRAS melanoma [3]. |

Preclinical Experimental Protocols

The methodologies from the key studies provide a framework for investigating this compound's activity.

In Vitro Combination Studies in Resistant Cancers

This protocol is based on studies in this compound-resistant human lung and colorectal cancer cells [1].

  • Cell Lines: Use a panel of human cancer cell lines (e.g., HCT15 colon carcinoma, H1975 lung adenocarcinoma). Classify them as this compound-sensitive or resistant based on IC₅₀ values for cell growth inhibition.
  • Gene Expression Analysis: Perform basal gene expression profiling via microarrays on sensitive vs. resistant cells to identify up-regulated genes in the MAPK and PI3K/AKT pathways.
  • Combination Treatment:
    • Treat resistant cells with this compound in combination with a PI3K inhibitor (PI3Ki), mTOR inhibitor (e.g., everolimus), or multi-targeted kinase inhibitors (e.g., sorafenib, regorafenib).
    • Assay for Synergy: Use the MTT assay or similar to measure cell growth inhibition and calculate the Combination Index.
    • Assay for Apoptosis: Use flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays.
    • Pathway Analysis: Perform Western blotting to analyze the suppression of key signaling proteins (e.g., pERK, pAKT).
In Vivo Xenograft Models for Combination Therapy

This method validates in vitro findings in a live organism model [1].

  • Animal Model: Use nude mice.
  • Tumor Inoculation: Subcutaneously implant this compound-resistant cancer cells (e.g., HCT15, H1975) to establish tumor xenografts.
  • Dosing Regimen: Once tumors are established, administer treatments. A typical group includes:
    • Vehicle control
    • This compound alone (e.g., oral gavage)
    • Combination agent alone (e.g., BEZ235 or sorafenib)
    • This compound + Combination agent
  • Endpoint Measurements:
    • Monitor and calculate tumor volume regularly using calipers.
    • Record mouse body weight to assess treatment toxicity.
    • Perform statistical analysis on tumor growth delay and survival.
Prodrug Activation and Efficacy Testing

This protocol is based on the development of a glutathione-activated this compound prodrug (PROPIMA) for melanoma [2].

  • Prodrug Synthesis: Synthesize the prodrug via an esterification reaction between 4,4′-dithiodibutyric acid and a diol-containing this compound. Confirm structure via NMR and purity via LC-MS.
  • In Vitro Drug Release:
    • Incubate the prodrug with a 10 mM glutathione (GSH) solution at 37°C to mimic the intracellular tumor environment.
    • Use HPLC at different time points to track prodrug decomposition and release of free this compound.
  • Cell Viability and Proliferation:
    • Treat A375 melanoma cells with free this compound or the prodrug.
    • Assess cell viability using the MTT assay over 24-72 hours.
    • Measure anti-proliferative activity via BrDU incorporation assay.
    • Assess cytotoxicity via LDH release assay and trypan blue exclusion.
  • Mechanism of Action Verification:
    • Perform Western blot analysis on treated cells to measure levels of total ERK and phosphorylated ERK (pERK), confirming the on-target MEK inhibition.

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the core mechanisms and experimental logic from the reviewed studies.

This compound inhibits the MAPK pathway; combination blocks compensatory PI3K/mTOR signaling.

G Start Establish this compound-Resistant Cancer Cell Lines A1 Gene Expression Profiling (Microarray/RNA-seq) Start->A1 Hypothesis Generation A2 Identify Upregulated Genes in PI3K/mTOR Pathway A1->A2 Hypothesis Generation B1 In Vitro Combination Treatment (this compound + PI3Ki/mTORi) A2->B1 Test Combination B2 Assess Synergy (Cell Viability, Apoptosis) B1->B2 Mechanistic Confirmation B3 Analyze Pathway Modulation (Western Blot for pERK/pAKT) B2->B3 Mechanistic Confirmation C1 In Vivo Validation (Xenograft Mouse Models) B3->C1 In Vivo Efficacy C2 Measure Tumor Growth Inhibition and Survival C1->C2 In Vivo Efficacy

Workflow for identifying and overcoming resistance to this compound via combination therapy.

Research Implications and Future Directions

Preclinical data strongly supports dual-pathway inhibition as a strategy to overcome resistance, though clinical translation has shown challenges due to toxicity [4] [5]. Future work should focus on:

  • Novel Formulations: The development of a glutathione-activated prodrug (PROPIMA) demonstrates a promising approach to improve the therapeutic index and potentially reduce systemic toxicity [2].
  • Biomarker-Driven Therapy: Identifying predictive biomarkers for response is crucial, especially as this compound shows effect in specific genetic contexts like NRAS-mutant melanoma [3].
  • Sequencing and New Combinations: Exploring the sequence of administration with other targeted agents or immunotherapies could yield more viable clinical strategies.

References

Pimasertib pharmacodynamics ERK phosphorylation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Profile of Pimasertib

The following table summarizes the key pharmacodynamic and mechanistic information available for this compound.

Aspect Details
Molecular Target MEK1 and MEK2 (Mitogen-activated protein kinase kinases 1 & 2) [1] [2] [3]
Mechanism of Action Selective, allosteric, non-ATP-competitive inhibitor; binds near ATP-binding site [3]
Primary Effect Inhibits phosphorylation of ERK1/2 (the only known physiological substrates of MEK1/2) [1] [4]
Quantitative Inhibition (Preclinical) ~5-fold reduction in pERK levels reported in a human melanoma cell line [5]
Evidence in Hematologic Malignancies Decrease in pERK observed in peripheral blood lymphocytes and blasts from patients [1]
Key Pharmacokinetic Note High absolute bioavailability (73%) and a unique metabolic pathway (conjugation with phosphoethanolamine) [2]

Research Contexts and Combination Strategies

This compound's effect on the MEK/ERK pathway has been evaluated in various research settings, which also highlight a common challenge with this drug class.

  • In Hematologic Cancers: A clinical trial for advanced hematologic malignancies demonstrated that this compound treatment led to a decrease in pERK levels in patient blood cells. The data indicated that intermittent dosing schedules resulted in pERK recovery during drug-free "washout" periods, whereas continuous dosing provided more sustained target inhibition [1].
  • In Solid Tumors: Preclinical studies have shown that this compound has antiproliferative effects in cancer cell lines with activating mutations in the MEK/ERK pathway [3].
  • Feedback Loops and Resistance: A major factor limiting the efficacy of MEK inhibitors like this compound is adaptive feedback within signaling networks. When MEK is inhibited, it can cause a relief of negative feedback loops, leading to the upstream activation of multiple Receptor Tyrosine Kinases (RTKs) and other pathways like PI3K-AKT. This feedback activation is a key mechanism of intrinsic and acquired resistance [6] [1] [4]. The following diagram illustrates this core signaling pathway and the feedback mechanism:

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (pERK) MEK->ERK Prolif Cell Proliferation Survival & Growth ERK->Prolif Feedback Negative Feedback (to upstream signaling) ERK->Feedback Feedback->RTK  Relieved upon  MEK Inhibition This compound This compound This compound->MEK Inhibits

> The MAPK signaling pathway and feedback mechanism. This compound allosterically inhibits MEK, preventing ERK phosphorylation. ERK normally provides negative feedback to upstream signaling; this feedback is relieved upon MEK inhibition, leading to adaptive resistance.

Insights for Preclinical Research

Based on the available information, here are key considerations for designing experiments involving this compound:

  • Dosing Schedule is Critical: The evidence from clinical trials suggests that continuous dosing schedules are superior to intermittent ones for maintaining sustained inhibition of pERK and preventing pathway rebound [1].
  • Plan for Combination Strategies: Given the prevalence of feedback-driven resistance, the therapeutic potential of this compound may be greatest in rational combination regimens. Co-inhibition of the RTK/MEK/ERK and PI3K/AKT pathways is a logically supported strategy based on the observed signaling crosstalk [6] [1] [4].
  • Monitor Compensatory Pathways: When evaluating this compound's efficacy in models, it is crucial to monitor not just pERK levels but also the activation status of other kinases like AKT, as compensatory AKT phosphorylation is a common response to MEK inhibition [6] [7].

References

Pimasertib first-in-human dose escalation study

Author: Smolecule Technical Support Team. Date: February 2026

Study Overview and Patient Demographics

This table outlines the core parameters of the phase I clinical trial.

Parameter Details
ClinicalTrials.gov ID NCT00982865 [1] [2]
Study Type Phase I, open-label, dose-escalation [1]
Patient Population Advanced solid tumors; a dedicated cohort for locally advanced/metastatic melanoma [1] [2]
Primary Objectives Determine Maximum Tolerated Dose (MTD) & Recommended Phase II Dose (RP2D) [2]
Secondary Objectives Safety, pharmacokinetics (PK), pharmacodynamics (PD), antitumor activity [2]
Dosing Schedules Investigated Once daily (5 days on/2 days off; 15 days on/6 days off; continuous); continuous twice-daily [2]
Total Patients Enrolled 180 (93 with melanoma from the overall study cohort) [1] [2]

Dosing and Dose-Limiting Toxicities (DLTs)

The study investigated various dosing regimens to find the optimal balance between efficacy and safety.

Dosing Schedule Dose Range Tested Maximum Tolerated Dose (MTD) Recommended Phase II Dose (RP2D) Common Dose-Limiting Toxicities (DLTs)
Schedule 1 (Days 1-5, 8-12, 15-19 of 21-day cycle) [3] Up to 120 mg/day [3] 120 mg/day [3] Not selected as preferred schedule Skin rash/acneiform dermatitis, ocular events (serous retinal detachment) [2]
Schedule 2 (Days 1-15 of 21-day cycle) [3] Up to 195 mg/day [3] 195 mg/day [3] Not selected as preferred schedule -
Continuous Twice Daily (BID) 28 - 255 mg/day [1] [2] Not specified in results 60 mg BID [2] DLTs mainly observed at doses ≥120 mg/day [2]

Safety and Tolerability Profile

This table summarizes the most frequent adverse events observed in the study.

Category Most Common Treatment-Related Adverse Events [2]
General Disorders Diarrhea, asthenia/fatigue, peripheral edema
Skin & Subcutaneous Tissue Skin rash, acneiform dermatitis
Ocular Disorders Serous retinal detachment, retinal vein occlusion, other visual disorders
Gastrointestinal Nausea, vomiting
Laboratory Findings Anemia

Efficacy and Pharmacodynamic Findings

The study also evaluated the preliminary antitumor activity and biological effects of Pimasertib.

Efficacy Measure Results in Melanoma Patients (n=89 at active doses) [1] Results in All Solid Tumors (n=180) [2]
Objective Response Rate (ORR) 12.4% (11/89 patients) Not specifically reported

| Best Overall Response | Complete Response (CR): 1 patient Partial Response (PR): 10 patients Stable Disease (SD): 46 patients | - | | Response in Ocular Melanoma | PR: 1 patient; SD: 11 patients; Disease Progression: 1 patient (n=13) | - | | Response by Mutation Status | Responses in tumors with BRAF (n=6) and/or NRAS (n=3) mutations [1] | - | | Pharmacodynamic Effect | Substantial reduction in pERK levels within 2 hours of dosing; sustained inhibition with BID dosing [1] [2] | - | | Pharmacokinetics | Median time to maximum concentration (T~max~): 1.5 hours; Apparent terminal half-life: ~5 hours (QD schedules) [2] | - |

MAPK Signaling Pathway and this compound's Mechanism

This compound is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway [2] [4]. This pathway is frequently dysregulated in cancer. The diagram below illustrates this pathway and the drug's target.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Transcription Factors (Cell Proliferation & Survival) ERK->Nucleus This compound This compound This compound->MEK Inhibits

This compound inhibits MEK1/2 in the MAPK pathway to suppress tumor growth.

Experimental Protocol Overview

The following diagram outlines the high-level workflow of the phase I dose-escalation trial.

G Start Study Start Design Open-label, Dose-escalation Start->Design Schedules Dosing Schedules Tested: • QD, 5 days on/2 off • QD, 15 days on/6 off • Continuous QD • Continuous BID Design->Schedules MTD MTD Identification via DLT Assessment (Cycle 1) Schedules->MTD RP2D RP2D Determination (60 mg BID selected) MTD->RP2D Objectives Secondary Endpoint Assessment: • Safety & Tolerability • Pharmacokinetics (PK) • Pharmacodynamics (pERK) • Antitumor Activity (RECIST) RP2D->Objectives

High-level workflow of the this compound phase I dose-escalation trial.

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Pimasertib (MSC1936369B) is a selective, oral, adenosine triphosphate non-competitive inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2). It targets the Ras/Raf/MEK/ERK (MAPK) signaling cascade, a pathway frequently constitutively activated in human cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of downstream ERK, leading to the suppression of tumor cell proliferation, survival, and growth [1].

The following diagram illustrates the targeted pathway and key pharmacodynamic (PD) assessments used to confirm this compound's on-target activity.

G MEK-ERK Pathway Inhibition by this compound Growth_Factor Growth Factor Receptor RAS RAS (Mutated in Cancer) Growth_Factor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Proliferation & Survival ERK->Cell_Growth pERK_Assay PD Assay: Reduction in pERK ERK->pERK_Assay This compound This compound (MEK1/2 Inhibitor) This compound->MEK

Recommended Phase II Dose (RP2D) and Dosing Schedule

The RP2D was established through a first-in-human, dose-escalation Phase I trial (NCT00959127) in patients with advanced solid tumors. The trial investigated four different dosing schedules to determine the maximum tolerated dose (MTD) and optimal regimen [1].

  • Recommended Phase II Dose (RP2D): 60 mg twice daily (BID) [1].
  • Dosing Schedule: Continuous twice-daily (BID) administration in 21-day cycles [1].
  • Rationale for Selection: The BID schedule was preferred over once-daily (QD) schedules due to its superior pharmacodynamic profile. It demonstrated a more sustained suppression of ERK phosphorylation (pERK), a key downstream biomarker of MEK inhibition [1].

Table 1: Dosing Schedules Evaluated in Phase I Trial [1]

Dosing Schedule Cycle Length Maximum Tolerated Dose (MTD) Key Findings
Continuous BID 21 days 60 mg BID Selected as RP2D. Provided sustained target inhibition.
Continuous QD 21 days 195 mg/day
QD, 5 days on/2 days off 21 days 120 mg/day
QD, 15 days on/6 days off 21 days 120 mg/day

Safety and Toxicity Profile

The safety profile of this compound is consistent with other MEK inhibitors. Adverse events (AEs) are generally manageable with supportive care and dose modifications [1] [2].

Table 2: Common Drug-Related Adverse Events (≥10% Incidence) [1] [2]

Adverse Event Incidence Typical Grade Management Notes
Diarrhea Very Common 1-2 Antidiarrheal medications are recommended.
Skin Rash / Dermatitis Very Common 1-3 Can include acneiform dermatitis; topical or oral steroids may be used.
Ocular Disorders Common 1-2 Includes serous retinal detachment (SRD); regular ophthalmologic exams are mandatory.
Fatigue / Asthenia Common 1-2
Nausea Common 1-2
Peripheral Edema Common 1-2
Vomiting Common 1-2
  • Dose-Limiting Toxicities (DLTs): DLTs were primarily observed at doses ≥120 mg/day and included serous retinal detachment, rash, and diarrhea [1].
  • Required Monitoring: Regular ophthalmologic examinations (including visual acuity, funduscopy, and optical coherence tomography) are essential before and during treatment to monitor for ocular toxicity [3].

Pharmacokinetics (PK) and Metabolism

A dedicated Phase I ADME (Absorption, Distribution, Metabolism, Excretion) study (NCT01713036) characterized the pharmacokinetic profile of this compound, which underpins the BID dosing schedule [4].

Table 3: Key Pharmacokinetic Parameters of this compound (60 mg dose) [1] [4]

Parameter Value Comments
Absolute Bioavailability 73% High oral absorption.
Time to Cmax (Tmax) ~1.5 hours Rapid absorption.
Apparent Terminal Half-life ~5 hours Supports twice-daily dosing to maintain target coverage.
Total Body Clearance 45.7 L/h
Volume of Distribution 229 L Extensive tissue distribution.
Primary Route of Excretion Urine (~53%) Majority recovered in urine and feces as metabolites.
Major Metabolites M445 (carboxylic acid), M554 (phosphoethanolamine conjugate) M554 is a product of a unique metabolic pathway.
  • Elimination and Mass Balance: After a single oral [14C]-pimasertib dose, 85.1% of the radioactivity was recovered (52.8% in urine, 30.7% in feces) within 168 hours. Only a small fraction was excreted as unchanged parent drug, with the majority being metabolites [4].

Pharmacodynamics (PD) and Biomarker Assays

Confirming target engagement is crucial for clinical development. The Phase I trial included robust pharmacodynamic assessments.

  • pERK Suppression: this compound administration led to a rapid and significant decrease in phosphorylated ERK (pERK) levels. This suppression was observed within 2 hours of administration and was maintained for up to 8 hours at higher doses. The BID schedule provided more prolonged suppression compared to QD dosing [1].
  • Recommended PD Assays:
    • Peripheral Blood Mononuclear Cells (PBMCs): A practical and non-invasive method to monitor pERK inhibition as a surrogate of target modulation [3].
    • Skin Punch Biopsy: Can be used to assess the reduction in pERK levels in tissue pre- and post-treatment [5].
    • Tumor Biopsy: The gold standard for direct assessment of pERK and other pathway markers in the tumor microenvironment [3].

Combination Therapy Protocols

While the RP2D of 60 mg BID was established for monotherapy, it has also been investigated in combination with other agents. However, these combinations often showed limited efficacy and tolerability challenges.

  • With Gemcitabine in Pancreatic Cancer:

    • Protocol: A Phase I/II trial (NCT01016483) combined this compound (60 mg BID continuously) with gemcitabine (1000 mg/m² IV, days 1, 8, 15 of a 28-day cycle) in metastatic pancreatic adenocarcinoma [2].
    • Outcome: The combination did not improve progression-free survival (PFS) or overall survival (OS) compared to gemcitabine plus placebo. The median PFS was 3.7 vs. 2.8 months (HR=0.91), and median OS was 7.3 vs. 7.6 months [2].
  • With Voxtalisib (PI3K/mTOR inhibitor) in Solid Tumors:

    • Protocol: A Phase Ib dose-escalation study (NCT01390818) combined this compound with the PI3K/mTOR inhibitor voxtalisib [3].
    • Outcome: The MTD was this compound 90 mg + voxtalisib 70 mg QD. However, due to poor long-term tolerability (frequent dose interruptions and reductions), the Recommended Phase II Dose for the combination was lowered to this compound 60 mg + voxtalisib 70 mg QD. The combination showed limited anti-tumor activity [3].

Clinical Efficacy Summary

This compound has demonstrated signals of antitumor activity in early-phase trials, though its benefit in randomized trials has been limited.

  • Monotherapy: The Phase I first-in-human trial reported efficacy signals, which contributed to the selection of the 60 mg BID regimen for further study [1].
  • Combination Therapy: In the randomized Phase II part of the pancreatic cancer trial, the combination of this compound and gemcitabine did not show a statistically significant improvement in PFS or OS over gemcitabine alone. KRAS mutation status did not influence treatment outcome in this study [2].

Conclusions and Research Applications

This compound is a potent and selective MEK1/2 inhibitor with a well-characterified pharmacokinetic and safety profile. The RP2D of 60 mg BID provides a balance between sustained target inhibition and manageable toxicity. Key considerations for researchers designing trials with this compound include:

  • Vigilant Monitoring: Proactive management of dermatologic and gastrointestinal events and mandatory regular ophthalmologic assessments are required.
  • Biomarker Strategy: Incorporating pERK assays in PBMCs or tissue is recommended to confirm biological activity.
  • Combination Challenges: While rationally designed, combinations with chemotherapy or PI3K pathway inhibitors have been hampered by toxicity, suggesting that alternative schedules or agents may be needed.

References

Application Note: Pimasertib with FOLFIRI in KRAS-Mutated mCRC

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Rationale The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade frequently dysregulated in human cancers, including metastatic colorectal cancer (mCRC). Activating mutations in the KRAS gene, found in approximately 40% of mCRC cases, drive constitutive activation of this pathway and are associated with resistance to anti-EGFR therapies [1] [2]. This creates an unmet need for effective treatments in the second-line setting for this patient population [1].

Pimasertib (MSC1936369B) is a highly selective, orally bioavailable small-molecule inhibitor of MEK1/2, kinases downstream of KRAS in the MAPK pathway [1]. Preclinical models demonstrated potent antitumor activity for this compound both alone and in combination [1]. This provided the rationale for a Phase I/II study investigating the combination of this compound with the standard chemotherapy regimen FOLFIRI (5-fluorouracil, folinic acid, and irinotecan) as a second-line treatment for patients with KRAS-mutant mCRC [1] [3].

2. Study Design and Methodology

The following workflow outlines the structure of the Phase I safety run-in study:

G Start Study Population: KRAS-mutant mCRC Post-first-line oxaliplatin Obj Primary Objective: Determine MTD and Recommended Phase II Dose Start->Obj Design Trial Design: Standard 3+3 Dose Escalation Obj->Design Dose1 Dose Level 1: This compound 45 mg/day + FOLFIRI Design->Dose1 Assess1 DLT Assessment (Cycle 1) Dose1->Assess1 Dose2 Dose Level 2: This compound 60 mg/day + FOLFIRI Assess1->Dose2 If ≤1/3 DLTs Assess2 DLT Assessment (Cycle 1) Dose2->Assess2 Result MTD Determined: This compound 45 mg/day Assess2->Result MTD defined as dose below one causing >1 DLT

2.1. Trial Design This was a two-part, open-label, multicenter study comprising an initial safety run-in phase (Phase I) followed by a randomised Phase II part. The results described here pertain only to the safety run-in phase [1].

  • Primary Objective: To determine the maximum-tolerated dose (MTD) and the recommended phase II dose (RP2D) of this compound combined with FOLFIRI [1].
  • Patient Population: Patients aged ≥18 years with histologically confirmed KRAS-mutant mCRC that had progressed during or after first-line treatment with an oxaliplatin plus fluoropyrimidine-based chemotherapy. Patients were required to have an ECOG performance status of 0 or 1 and adequate organ function [1] [3].
  • Treatment Schedule:
    • FOLFIRI: Administered on days 1 and 15 of each 28-day cycle. The regimen consisted of irinotecan (180 mg/m²), folinic acid (200 mg/m² l-leucovorin or 400 mg/m² DL-leucovorin), followed by 5-fluorouracil (400 mg/m² bolus then 2400 mg/m² over 46 hours) [1].
    • This compound: Administered orally on a 5-days-on/2-days-off schedule (days 1–5, 8–12, 15–19, and 22–26 of each cycle) [1].
  • Dose Escalation: A standard 3+3 cohort design was used. The starting dose of this compound was 45 mg per day, with planned escalation in ~33% increments until the MTD was reached [1].

2.2. Key Assessments

  • Safety: Dose-limiting toxicities (DLTs) were assessed during cycle 1 and classified per NCI-CTCAE v3.0. Safety was also evaluated via adverse events (AEs), laboratory tests, and ophthalmologic exams [1].
  • Efficacy: Antitumor activity was evaluated as a secondary objective. Tumor response was assessed using Response Evaluation Criteria In Solid Tumours (RECIST v1.0) [1].
  • Pharmacokinetics (PK): Plasma samples were collected at multiple timepoints during cycle 1 to characterize the PK profiles of this compound, irinotecan, and its active metabolite SN-38 [1].

3. Key Findings and Data Summary

3.1. Safety and Tolerability

  • Maximum Tolerated Dose (MTD): The MTD of this compound in combination with FOLFIRI was determined to be 45 mg per day. Dose escalation to 60 mg per day was limited by toxicity [1] [4].
  • Dose-Limiting Toxicities (DLTs): DLTs were not specified in detail in the abstract, but the MTD was defined as the dose below that which caused more than one DLT [1].
  • Most Common Treatment-Emergent Adverse Events: The most frequently reported AEs were diarrhoea, nausea, vomiting, asthenia (weakness), and skin/rash events [1] [5]. The safety profile was consistent with the known toxicities of the individual drugs, with no new safety signals identified [1].

3.2. Efficacy Outcomes Efficacy was analyzed in 15 of the 16 enrolled patients [1]. The best overall responses are summarized below:

Efficacy Parameter Number of Patients (n=15) Percentage
Partial Response (PR) 2 ~13%
Stable Disease (SD) 9 60%
Progressive Disease (PD) 3 20%
Not Evaluable (NE) 1 ~7%
Disease Control Rate (PR+SD) 11 ~73%

Table: Best Overall Response in the Efficacy Analysis Population [1].

The Phase I safety run-in study demonstrated that this compound can be combined with FOLFIRI at a dose of 45 mg per day (on a 5-days-on/2-days-off schedule) with a manageable safety profile in patients with KRAS-mutant mCRC [1]. The observed toxicities were predictable and consistent with the individual drug profiles.

The combination showed preliminary signs of antitumor activity, with a disease control rate of 73% in a patient population that had progressed after first-line therapy [1]. This provided the foundation for the subsequent randomised Phase II part of the study, which aimed to further evaluate the efficacy of this combination compared to FOLFIRI alone.

5. References

  • British Journal of Cancer (2015). Phase I study of FOLFIRI plus this compound as second-line treatment for KRAS-mutated metastatic colorectal cancer. 112(12), 1874–1881. [PMC4580393] [1]
  • PubMed Abstract of the above study. PMID: 25989270. [4]
  • Drugs.com. What is the FOLFIRI chemo regimen and how does it work? Accessed 2025. [6]
  • Portalrecerca.uab.cat. Entry for the Phase I study of FOLFIRI plus this compound. [5]
  • BMC Cancer (2013). Bifractionated CPT-11 with LV5FU2 infusion (FOLFIRI-3) in combination with bevacizumab. 13, 611. [7]
  • Frontiers in Oncology (2024). Assessment of KRASG12C inhibitors for colorectal cancer. [8]
  • ClinicalTrials.gov (Status 2016). MEK Inhibitor MSC1936369B Plus FOLFIRI in Second Line K-Ras Mutated Metastatic Colorectal Cancer. NCT01085331. [3]
  • British Journal of Cancer (2019). A phase I study of the HDM2 antagonist SAR405838 combined with the MEK inhibitor this compound in patients with advanced solid tumours. 120, 286–293. [9]
  • Current Colorectal Cancer Reports (2014). Optimization of the Development of Old and New EGFR and MAP Kinase Inhibitors for Colorectal Cancer. 10, 279–287. [2]

References

Pimasertib combination gemcitabine pancreatic cancer protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Efficacy and Safety Profile

The phase I/II trial for pimasertib plus gemcitabine defined a recommended Phase II dose (RP2D) but ultimately found no significant improvement in patient survival compared to gemcitabine plus a placebo [1].

Table 1: Summary of Phase II Clinical Trial Outcomes (this compound + Gemcitabine vs. Placebo + Gemcitabine) [1]

Outcome Measure This compound + Gemcitabine (n = ?) Placebo + Gemcitabine (n = ?) Hazard Ratio (HR) / Comment
Median Progression-Free Survival (PFS) 3.7 months 2.8 months HR = 0.91 (95% CI: 0.58-1.42)
Median Overall Survival (OS) 7.3 months 7.6 months Not statistically significant
Grade ≥3 Adverse Events 91.1% 85.7% -
Ocular Adverse Events 28.9% 4.8% A notable increased incidence with this compound

Key Clinical Trial Design Elements [1]:

  • ClinicalTrials.gov Identifier: NCT01016483
  • Phase: I/II
  • Patient Population: Metastatic pancreatic adenocarcinoma (mPaCa)
  • Phase I Goal: Determine the Recommended Phase II Dose (RP2D) of this compound combined with a fixed dose of gemcitabine.
  • This compound Dosing: The RP2D was established at 60 mg twice daily (BID) orally [1].
  • Gemcitabine Dosing: 1000 mg/m², administered intravenously once weekly in 28-day cycles [1].
  • Phase II Design: Randomized, double-blind, placebo-controlled study comparing PFS, OS, and safety.

Preclinical Mechanistic Rationale

Despite the clinical outcomes, robust preclinical studies revealed a compelling molecular mechanism for the combination, centered on the sensitization of cancer cells to gemcitabine.

Mechanism of Action Diagram

The diagram below illustrates the proposed mechanism by which this compound enhances the efficacy of gemcitabine.

G This compound This compound MEK MEK This compound->MEK Inhibits ERK ERK MEK->ERK Activates AKT AKT ERK->AKT Regulates MDM2 MDM2 AKT->MDM2 Activates RRM1 RRM1 MDM2->RRM1 Polyubiquitinates Gemcitabine Gemcitabine RRM1->Gemcitabine Confers Resistance Proteasome Proteasome RRM1->Proteasome Targeted for Degradation Apoptosis Apoptosis Gemcitabine->Apoptosis Induces

Key Experimental Findings Supporting the Mechanism
  • Synergistic Cell Killing: Sequential combination of gemcitabine and this compound showed synergistic effects on reducing cell survival and increasing apoptosis in human pancreatic cancer cell lines [2].
  • RRM1 Downregulation: this compound treatment significantly reduced the protein levels of Ribonucleotide Reductase Subunit 1 (RRM1), a key enzyme involved in DNA synthesis and a known determinant of gemcitabine resistance [2].
  • Ubiquitin-Mediated Degradation: The reduction of RRM1 was post-translational. Pretreatment with the proteasome inhibitor MG132 impaired RRM1 degradation, and immunoprecipitation experiments demonstrated that this compound enhanced MDM2-mediated polyubiquitination of RRM1 via Lys-48 linkage, targeting it for proteasomal destruction [2].
  • AKT's Role: The process was mediated, in part, through the AKT signaling pathway [2].
  • In Vivo Validation: In an orthotopic pancreatic cancer mouse model, the combination of this compound and gemcitabine caused significant tumor growth delays compared to either agent alone, accompanied by downregulation of RRM1 in the tumors of this compound-treated mice [2].

Proposed Experimental Protocol

Based on the preclinical study [2], the following protocol can be used to investigate the combination of this compound and gemcitabine in vitro.

Title: In Vitro Protocol for Assessing Synergy of this compound and Gemcitabine in Pancreatic Cancer Cells

1. Cell Line and Reagents

  • Use human pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., MIA PaCa-2, PANC-1).
  • This compound and gemcitabine should be prepared as stock solutions per manufacturer's instructions.

2. Sequential Drug Treatment and Cell Viability Assay (MTT)

  • Day 1: Seed cells in 96-well plates.
  • Day 2: Pre-treat cells with a range of this compound concentrations (e.g., 0.1 - 10 µM) for 24 hours.
  • Day 3: Without removing the this compound, add a range of gemcitabine concentrations (e.g., 1 - 100 nM) to the wells for an additional 72 hours.
  • Day 6: Add MTT reagent and incubate for 2-4 hours. Solubilize the formed formazan crystals and measure the absorbance at 570 nm.
  • Data Analysis: Calculate the combination index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

3. Apoptosis Assay (Caspase 3/7 Glo)

  • Seed and treat cells in a white-walled 96-well plate as described above.
  • After gemcitabine treatment, add Caspase-Glo 3/7 reagent directly to the wells and incubate.
  • Measure luminescence, which is proportional to caspase-3/7 activity and thus apoptosis.

4. Protein Extraction and Immunoblotting for RRM1

  • Treatment: Treat cells with vehicle, this compound alone, gemcitabine alone, or the sequential combination for 24-48 hours.
  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against RRM1 and a loading control (e.g., β-Actin or GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody.
  • Detection: Use enhanced chemiluminescence (ECL) substrate to visualize protein bands.

5. Immunoprecipitation for RRM1 Ubiquitination

  • Lyse this compound-treated and control cells in a mild lysis buffer.
  • Incubate the lysate with an anti-RRM1 antibody and Protein A/G beads overnight at 4°C.
  • Wash the beads thoroughly, elute the proteins, and run immunoblotting using an anti-ubiquitin antibody to detect polyubiquitinated RRM1.

Research Implications and Future Directions

While the this compound-gemcitabine combination did not prove successful in a broad metastatic pancreatic cancer population, the research provides valuable insights:

  • Biomarker-Driven Approach: The preclinical data suggest that tumors with high baseline RRM1 might derive the most benefit from this combination. Future studies could focus on patient selection based on RRM1 levels [2].
  • Overcoming Drug Resistance: The strategy of using a MEK inhibitor to target a key resistance mechanism (RRM1) to gemcitabine remains scientifically valid and could be applied to other chemotherapeutic agents or newer MEK inhibitors [2].
  • AI in Combination Discovery: This case underscores the need for more predictive models. Recent approaches using artificial intelligence to screen nearly 1.6 million drug combinations for pancreatic cancer highlight a powerful new method to discover more effective, synergistic pairs with defined mechanisms of action [3].

References

Pimasertib Clinical Trial Design and Application Notes for NRAS-Mutant Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Clinical Context

NRAS-mutant melanoma represents approximately 15-20% of all cutaneous melanomas and is characterized by its aggressive clinical behavior and poorer outcomes compared to other molecular subtypes. The oncogenic mutations in NRAS, predominantly at codon Q61 (80-90% of cases), result in a protein that is constitutively locked in its GTP-bound active state, leading to persistent MAPK pathway signaling and uncontrolled cellular proliferation. Historically, patients with NRAS-mutant melanoma have faced limited therapeutic options, as no targeted therapies have received specific FDA approval for this population, leaving immune checkpoint inhibitors as the mainstay of treatment. However, responses to immunotherapy are variable, and many patients either fail to respond or develop resistance, creating a significant unmet medical need for effective targeted therapies.

Pimasertib (also known as AS703026) is a potent, selective, and orally bioavailable small-molecule inhibitor that targets both MEK1 and MEK2 kinases within the MAPK signaling pathway. As a downstream effector of NRAS signaling, MEK represents a rational therapeutic target in NRAS-mutant malignancies. By binding to MEK1/2, this compound inhibits the phosphorylation and activation of ERK1/2, thereby disrupting oncogenic signaling and inducing cell cycle arrest and apoptosis in susceptible tumor cells. Preclinical studies demonstrated that this compound has potent antitumor activity in both BRAF- and NRAS-mutated melanoma models, providing the scientific rationale for its clinical development in these molecularly defined populations.

Trial Design and Methodology

Study Overview and Objectives

The phase II clinical trial (NCT01693068) was designed as a multicenter, open-label, randomized controlled study to evaluate the efficacy and safety of this compound compared to dacarbazine (DTIC) in previously untreated patients with unresectable NRAS-mutated cutaneous melanoma. The trial employed a 2:1 randomization scheme (this compound:DTIC) to maximize exposure and safety data for the investigational agent while maintaining a valid comparator arm. The primary objective was to compare progression-free survival (PFS) between the two treatment arms, as assessed by investigator review. Key secondary endpoints included overall survival (OS), objective response rate (ORR), disease control rate (DCR), quality of life (QoL) assessments, and safety/tolerability profiles. A notable feature of the trial design was the incorporation of a crossover provision, allowing patients who experienced disease progression on DTIC to transition to this compound treatment, which aimed to address ethical concerns while complicating the interpretation of overall survival data.

Patient Population and Key Eligibility Criteria

The trial enrolled 194 patients with histologically confirmed, unresectable stage IIIC or stage IV (M1a-c) cutaneous melanoma harboring NRAS mutations. Key inclusion criteria required measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate bone marrow, hepatic, and renal function. Critical exclusion criteria included previous systemic treatment for advanced disease (adjuvant therapy was permitted if completed >6 months prior to randomization), presence of active central nervous system metastases (unless previously treated and stable for ≥3 months), retinal degenerative diseases, history of retinal vein occlusion, uncontrolled hypertension, and significant cardiac conduction abnormalities including QTc prolongation >480 milliseconds.

Table 1: Baseline Patient Demographics and Disease Characteristics

Characteristic DTIC (n=64) This compound (n=130)
Median age, years (range) 62 (23-83) 65 (21-83)
Gender, n (%)
Male 36 (56) 68 (52)
Female 28 (44) 62 (48)
ECOG PS, n (%)
0 44 (69) 89 (69)
1 20 (31) 41 (32)
M stage, n (%)
M1a 5 (8) 16 (12)
M1b 14 (22) 22 (17)
M1c 43 (67) 83 (64)
LDH >ULN, n (%) 23 (36) 55 (42)
Treatment Regimens and Dose Administration

Patients randomized to the This compound arm received a fixed dose of 60 mg orally twice daily on a continuous dosing schedule throughout each 21-day cycle. This dose was identified as the recommended Phase II dose (RP2D) from earlier dose-escalation studies and was associated with consistent target inhibition and an acceptable safety profile. Those randomized to the control arm received dacarbazine at a dose of 1000 mg/m² administered intravenously on day 1 of each 21-day cycle. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal of consent. Dose modifications (interruptions and reductions) were permitted for management of adverse events, with this compound dose reduction levels specified to 45 mg twice daily and subsequently to 30 mg twice daily if needed. The protocol mandated regular tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) every 6 weeks during the first 48 weeks, and every 12 weeks thereafter.

Efficacy Results Summary

Primary and Secondary Endpoints

The trial successfully met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival with this compound compared to dacarbazine. The median PFS was 13 weeks (approximately 3 months) in the this compound arm versus 7 weeks in the dacarbazine arm, corresponding to a hazard ratio (HR) of 0.59 (95% confidence interval [CI]: 0.42-0.83; p=0.0022). This represented a 41% reduction in the risk of disease progression or death with this compound treatment. The PFS benefit was consistently observed across most predefined subgroups, including those based on age, gender, geographic region, and disease stage. The 6-month PFS rates were 17% for this compound versus 9% for dacarbazine, highlighting the limited durability of response with both agents but a relative advantage for the MEK inhibitor.

For the key secondary endpoint of overall survival, no significant difference was observed between the treatment arms. The median OS was 9 months for this compound versus 11 months for dacarbazine (HR 0.89, 95% CI: 0.61-1.30). This lack of OS benefit is likely explained by the high crossover rate of 64% from the dacarbazine arm to this compound upon disease progression, which may have diluted any potential survival advantage for the experimental arm. The objective response rate was significantly higher with this compound (27%) compared to dacarbazine (14%), with an odds ratio of 2.24 (95% CI: 1.00-4.98; p=0.0453). The disease control rate (complete response + partial response + stable disease) was also superior in the this compound arm (33% vs. 16%; OR 2.65, 95% CI: 1.23-5.69; p=0.0106).

Table 2: Efficacy Outcomes from the Phase II Trial

Endpoint DTIC This compound Hazard Ratio/Odds Ratio (95% CI) p-value
Median PFS, weeks 7 13 0.59 (0.42-0.83) 0.0022
Median OS, months 11 9 0.89 (0.61-1.30) NS
Objective Response Rate, % 14 27 2.24 (1.00-4.98) 0.0453
Disease Control Rate, % 16 33 2.65 (1.23-5.69) 0.0106
Complete Response, n 3 4 - -
Partial Response, n 6 31 - -
Independent Assessment and Sensitivity Analyses

Supporting the investigator-assessed results, independent central review of radiographic images demonstrated a consistent trend favoring this compound, although the difference in PFS did not reach statistical significance by this assessment (p=0.1454). Sensitivity analyses that included all deaths and all available scan data generally supported the primary findings, confirming the robustness of the PFS benefit. The discordance between investigator and independent assessments is not uncommon in oncology trials and may reflect differences in interpretation timing or application of progression criteria. The magnitude of PFS improvement observed with this compound is generally consistent with other MEK inhibitors evaluated in NRAS-mutant melanoma, including binimetinib which demonstrated a similar hazard ratio of 0.62 versus dacarbazine in the NEMO phase III trial.

Safety and Tolerability Profile

Adverse Events and Management

The safety profile of this compound was characterized by frequent but manageable adverse events consistent with the known class effects of MEK inhibitors. Treatment-emergent adverse events (TEAEs) were more common in the this compound arm compared to dacarbazine, with serious adverse events reported in 57% versus 20% of patients, respectively. The most frequently observed AEs with this compound were diarrhea (82%), blood creatine phosphokinase (CPK) increase (68%), peripheral edema (48%), dermatitis acneiform (36%), and nausea (34%). In contrast, the most common AEs with dacarbazine were nausea (41%), fatigue (38%), constipation (30%), and vomiting (28%). These findings highlight the distinct toxicity profiles associated with targeted therapy versus conventional chemotherapy.

The grade ≥3 adverse events of special interest for this compound included CPK increase (34%), diarrhea (10%), rash (7%), and peripheral edema (5%). For dacarbazine, the most frequent grade ≥3 AEs were neutropenia (15%), thrombocytopenia (10%), and fatigue (7%). Ocular toxicities, a class concern for MEK inhibitors, were observed with this compound but were generally mild to moderate in severity. The management of this compound-related AEs typically involved symptomatic treatment, temporary dose interruptions, and dose reductions when necessary. Prophylactic medications were recommended for certain anticipated AEs, such as antipyretics for the first dose to prevent pyrexia and antihistamines for skin reactions. Regular monitoring of CPK, hepatic enzymes, and renal function was mandated throughout the treatment period.

Table 3: Common Treatment-Emergent Adverse Events (≥20% in either group)

Adverse Event DTIC (n=61), % This compound (n=130), % Grade ≥3 (DTIC), % Grade ≥3 (this compound), %
Diarrhea 15 82 0 10
CPK increase 3 68 0 34
Peripheral edema 5 48 0 5
Dermatitis acneiform 2 36 0 7
Nausea 41 34 2 1
Fatigue 38 32 7 3
Rash 10 31 0 7
Vomiting 28 24 3 1
Decreased appetite 15 23 2 1
Constipation 30 20 0 0
Dose Modifications and Quality of Life

Dose interruptions due to adverse events were more frequent in the this compound arm (49%) compared to the dacarbazine arm (13%), as were dose reductions (36% vs. 5%, respectively). The most common AEs leading to dose modification of this compound were CPK increase, diarrhea, and peripheral edema. Despite the higher incidence of AEs with this compound, health-related quality of life assessments, as measured by standardized instruments (EQ-5D and EORTC QLQ-C30), demonstrated similar scores between the treatment arms at both baseline and the final assessment. This suggests that the toxicity burden of this compound, while substantial, did not result in a clinically significant deterioration in overall quality of life compared to chemotherapy. Treatment discontinuation due to AEs occurred in 15% of this compound-treated patients and 7% of those receiving dacarbazine.

Experimental Protocols

Pharmacodynamic Assessments

A critical component of the early-phase development of this compound was the demonstration of target engagement and pathway modulation. In the phase I dose-escalation study, pharmacodynamic assessments were performed to evaluate the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) following this compound administration. The protocol involved collection of blood samples at predetermined timepoints (pre-dose, 2, 4, 8, and 24 hours post-dose) during the first cycle of treatment. PBMCs were isolated using density gradient centrifugation and analyzed for pERK levels by quantitative immunofluorescence or Western blot analysis. Results demonstrated that this compound induced a rapid and substantial reduction in pERK levels within 2 hours of administration, with sustained inhibition observed with continuous twice-daily dosing. This pharmacodynamic evidence confirmed the mechanistic activity of this compound and supported the biological plausibility of the clinical responses observed.

Biomarker Analysis and Patient Selection

The clinical development of this compound in NRAS-mutant melanoma incorporated companion diagnostic development to identify the target patient population. Tumor tissue, either from archival samples or fresh biopsies, was required for central determination of NRAS mutation status. The recommended methodology involved DNA extraction from formalin-fixed paraffin-embedded (FFPE) tumor sections with at least 20% tumor cellularity, followed by mutation analysis using validated polymerase chain reaction (PCR)-based assays or next-generation sequencing panels focusing on codons Q61, G12, and G13 of the NRAS gene. This emphasis on biomarker-driven patient selection represents a modern approach to oncology drug development and increases the likelihood of detecting clinical activity in a molecularly defined population. Additional correlative studies explored potential predictive biomarkers of response and resistance, including mutational analysis of other genes in the MAPK pathway and assessment of baseline phospho-ERK levels in tumor tissue.

G NRAS_Mutation NRAS Mutation (Q61, G12, G13) GTP_bound NRAS-GTP (Constitutively Active) NRAS_Mutation->GTP_bound MAPK_Pathway MAPK Pathway Activation GTP_bound->MAPK_Pathway MEK_phospho MEK Phosphorylation MAPK_Pathway->MEK_phospho ERK_phospho ERK Phosphorylation MEK_phospho->ERK_phospho Nuclear_Translocation Nuclear Translocation ERK_phospho->Nuclear_Translocation Gene_Transcription Proliferation/Gene Transcription Nuclear_Translocation->Gene_Transcription Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival Melanoma_Growth Melanoma Growth Cell_Survival->Melanoma_Growth This compound This compound (MEK1/2 Inhibitor) MEK_Inhibition MEK Inhibition This compound->MEK_Inhibition MEK_Inhibition->MEK_phospho Inhibits ERK_Inhibition Reduced ERK Phosphorylation MEK_Inhibition->ERK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest ERK_Inhibition->Cell_Cycle_Arrest Apoptosis Increased Apoptosis ERK_Inhibition->Apoptosis Tumor_Regression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Regression Apoptosis->Tumor_Regression

Figure 1: Mechanism of Action of this compound in NRAS-Mutant Melanoma. This compound inhibits MEK1/2 downstream of constitutively active NRAS, disrupting MAPK pathway signaling and leading to cell cycle arrest and apoptosis.

Emerging Research and Future Directions

Novel Therapeutic Strategies

While this compound demonstrated modest clinical activity in NRAS-mutant melanoma, the transient nature of responses and lack of overall survival benefit highlighted the need for more effective therapeutic approaches. Recent research has focused on combination strategies to enhance efficacy and overcome resistance mechanisms. Preclinical studies suggest that simultaneous inhibition of multiple nodes in the MAPK pathway or co-targeting parallel signaling axes may yield superior antitumor activity. Particularly promising is the combination of MEK inhibitors with CDK4/6 inhibitors, based on the observation that NRAS-mutant melanomas often depend on cyclin D-CDK4/6 signaling for cell cycle progression. Early-phase clinical trials evaluating such combinations have shown improved response rates and progression-free survival compared to MEK inhibition alone, though with increased toxicity burden.

Another emerging approach involves targeting the PI3K-AKT-mTOR pathway, which represents a key survival mechanism in NRAS-mutant melanoma and may contribute to resistance to MEK inhibition. Preclinical models have demonstrated synergistic activity when combining MEK and PI3K inhibitors, but clinical development has been challenged by overlapping toxicities. Additionally, investigation of immune checkpoint inhibitors in combination with MEK inhibitors is underway, based on the hypothesis that MAPK pathway inhibition may enhance antitumor immunity by modifying the tumor microenvironment. However, early trials of such combinations have shown mixed results, with some demonstrating improved efficacy but others revealing unexpected toxicities.

Direct RAS Targeting and Clinical Outlook

The most groundbreaking advancement in NRAS-mutant melanoma therapy comes from the development of direct RAS inhibitors that specifically target the active, GTP-bound form of RAS proteins. The recent emergence of daraxonrasib (RMC-6236), a first-in-class RAS(ON) multi-selective inhibitor, represents a paradigm shift in the therapeutic landscape. Unlike earlier approaches that attempted indirect targeting of RAS function, this novel agent directly binds to the active conformation of mutant NRAS, KRAS, and HRAS, effectively blocking downstream signaling. Early clinical data has demonstrated remarkable activity in patients with NRAS-mutant melanoma, including complete and partial responses in treatment-refractory patients.

Mechanistic studies have revealed that daraxonrasib not only directly inhibits tumor cell proliferation but also modulates the immune microenvironment by increasing activated CD4+ and CD8+ T cells while reducing myeloid-derived suppressor cells. This dual mechanism of action—direct antitumor effect and immune potentiation—may explain the durable responses observed in early trials. The ongoing phase I clinical trial (NCT05379985) is further characterizing the safety, tolerability, and efficacy of this promising agent, with plans for expansion cohorts and combination studies. If these early results are confirmed in larger trials, daraxonrasib could become the first targeted therapy specifically approved for NRAS-mutant melanoma, potentially redefining the standard of care for this challenging disease subset.

G Subpopulation NRAS-Mutant Melanoma Patient Population Screening Molecular Screening (NRAS Codons Q61, G12, G13) Subpopulation->Screening Randomization 2:1 Randomization (Stratified by LDH, M Stage) Screening->Randomization Pimasertib_Arm This compound Arm (60 mg BID continuously) Randomization->Pimasertib_Arm DTIC_Arm Dacarbazine Arm (1000 mg/m² IV D1 q21d) Randomization->DTIC_Arm Assessments Tumor Assessments (q6W × 48W, then q12W) Pimasertib_Arm->Assessments Crossover Crossover Allowed (DTIC → this compound at PD) DTIC_Arm->Crossover At Progression Crossover->Assessments Endpoints Endpoint Evaluation Assessments->Endpoints Analysis Statistical Analysis Endpoints->Analysis

Figure 2: Clinical Trial Design Schema for this compound in NRAS-Mutant Melanoma. The phase II trial employed a 2:1 randomization with crossover allowed from dacarbazine to this compound upon disease progression.

Conclusion

The clinical development of this compound in NRAS-mutant melanoma represents an important chapter in the evolution of targeted therapies for this aggressive disease subset. The phase II randomized trial demonstrated a statistically significant improvement in progression-free survival and response rate compared to dacarbazine, confirming the biological activity of MEK inhibition in this molecular context. However, the absence of overall survival benefit, high crossover rate, and substantial toxicity profile limited the clinical utility of this compound as a single agent. These findings reflect the broader experience with MEK inhibitors in NRAS-mutant melanoma and highlight the challenges of monotherapy approaches in overcoming the complex signaling networks and adaptive resistance mechanisms in these tumors.

The experimental protocols and trial design elements implemented in the this compound development program provide valuable templates for future drug development in molecularly defined cancers. The incorporation of biomarker-driven patient selection, pharmacodynamic confirmation of target engagement, and thoughtful consideration of crossover provisions represent methodological advances that can inform future trial designs. While this compound itself may not advance to regulatory approval, the lessons learned from its clinical evaluation have contributed to our understanding of NRAS-driven melanoma and paved the way for more effective therapeutic strategies. The emergence of direct RAS inhibitors and rational combination approaches offers new hope for patients with NRAS-mutant melanoma and suggests that the future of targeted therapy in this population is increasingly promising.

Comprehensive Application Notes and Protocols: Pimasertib and SAR245409 Combination Therapy in Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Ovarian cancer represents a significant challenge in gynecologic oncology, with mucinous ovarian carcinoma (MOC) and low-grade serous ovarian cancer (LGSOC) constituting distinct subtypes characterized by unique molecular signatures and clinical behaviors. Unlike the more common high-grade serous ovarian carcinoma, these subtypes frequently demonstrate limited sensitivity to conventional platinum-based chemotherapy, creating an urgent need for targeted therapeutic approaches. The parallel dysregulation of the MAPK (RAS/RAF/MEK/ERK) and PI3K/mTOR signaling pathways represents a cornerstone of the molecular pathology in these ovarian cancer subtypes. These pathways are intricately connected through multiple feedback loops and cross-talk mechanisms, whereby inhibition of one often leads to compensatory activation of the other, resulting in treatment resistance and disease progression.

The scientific rationale for dual pathway inhibition stems from compelling preclinical evidence demonstrating that combined targeting of both pathways yields synergistic antitumor effects superior to single-agent approaches. Research has shown that MOCs harbor frequent KRAS mutations (occurring in 50-60% of cases) that activate both MAPK and PI3K/mTOR pathways, while LGSOCs are characterized by mutations in MAPK pathway genes (KRAS, BRAF, and NRAS). The combination of pimasertib (a selective MEK1/2 inhibitor) and SAR245409 (also known as voxtalisib, a pan-PI3K and mTORC1/mTORC2 inhibitor) represents a promising strategy to simultaneously target these critical signaling networks, potentially overcoming inherent and acquired resistance mechanisms while delivering enhanced anticancer efficacy.

Preclinical Development Protocols

In Vitro Synergy Assessment

The protocol for evaluating synergistic interactions between this compound and SAR245409 begins with cell line characterization and validation. Researchers should prioritize ovarian cancer models representing relevant subtypes, with particular emphasis on MOC cell lines (e.g., MCAS, OAW42, JHOM-2B) and LGSOC models. Initial steps must include comprehensive molecular profiling to document baseline mutations in KRAS, BRAF, PIK3CA, PTEN, and other pathway components that may influence drug response.

  • Cell Viability Assay Protocol: Seed cells in 96-well plates at optimized densities (typically 3-5×10³ cells/well) and allow adherence for 24 hours. Prepare serial dilutions of single agents and combination treatments using a matrix approach, ensuring coverage of clinically relevant concentrations. For combination studies, maintain a fixed ratio based on the individual IC₅₀ values of each drug. Treat cells for 72-96 hours, then assess viability using MTT or similar colorimetric assays. Include appropriate controls (untreated cells, vehicle controls, and positive controls). Perform minimum of three biological replicates with technical triplicates to ensure statistical robustness.

  • Data Analysis for Synergy: Calculate combination indices (CIs) using the Chou-Talalay method through software such as CompuSyn. According to preclinical data in MOC cells, the combination of SAR245409 with 30 nM this compound resulted in strong synergy (CIs: 0.03-0.5) across all six tested cell lines. Interpret results as follows: CI<0.9 indicates synergy; CI=0.9-1.1 indicates additive effects; CI>1.1 indicates antagonism.

FRET-Based Kinase Activity Monitoring

Fluorescence resonance energy transfer (FRET) imaging provides a powerful methodology for quantitatively monitoring intracellular kinase activities in live cells under treatment conditions. This protocol enables real-time assessment of pathway inhibition dynamics and correlation with functional outcomes.

  • Biosensor Transfection: Utilize validated FRET biosensors for ERK (EKAR-EV) and S6K (SCAT3.1). Seed cells onto glass-bottom dishes optimized for microscopy and transfect at 60-70% confluence using appropriate transfection reagents. Allow 24-48 hours for expression before imaging.

  • Time-Lapse FRET Imaging: Acquire baseline FRET images prior to compound administration. Treat cells with This compound (30-100 nM) and/or SAR245409 (1 μM) while maintaining environmental control (37°C, 5% CO₂). Capture images at regular intervals (e.g., every 15-30 minutes) over 24-48 hours using a confocal microscope equipped with appropriate filter sets. Quantify FRET efficiency using the ratio of yellow to cyan emission after cyan excitation.

  • Data Interpretation: FRET imaging has demonstrated that ERK inhibition by this compound induces both anti-proliferative and pro-apoptotic effects in a dose-dependent manner, while S6K inhibition by SAR245409 primarily suppresses proliferation in a threshold manner, with apoptotic effects varying by cell line context. This methodology provides dynamic kinetic information beyond what traditional immunoblotting can offer.

Apoptosis and Cell Cycle Analysis
  • Annexin V/Propidium Iodide Staining: Harvest cells after 24-48 hours of combination treatment. Wash with cold PBS and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer recommendations. Analyze by flow cytometry within 1 hour of staining. In preclinical studies, the combination of 1 μM SAR245409 and 30 nM this compound markedly increased apoptotic cells in MOC cell lines.

  • Cell Cycle Analysis: Fix cells in 70% ethanol overnight at -20°C. Treat with RNase A and stain with propidium iodide solution. Analyze DNA content by flow cytometry. The combination treatment has been shown to decrease S-phase population (from 10.4-23.6% to 2.2-6.0%) and increase sub-G₁ population, indicating cell cycle arrest and apoptosis.

Table 1: Preclinical Evidence for Combination Efficacy in Ovarian Cancer Models

Experimental Model Combination Treatment Combination Index (CI) Apoptosis Induction Key Findings
MOC cell lines (MCAS) SAR245409 (1 μM) + this compound (30 nM) 0.03-0.50 (synergistic) Marked increase Strong suppression of S-phase population
MOC cell lines (OAW42) SAR245409 (1 μM) + this compound (30 nM) 0.03-0.50 (synergistic) Moderate increase ERK inhibition showed dose-dependent anti-proliferative effects
MOC cell lines (JHOM-2B) SAR245409 (1 μM) + this compound (30 nM) 0.03-0.50 (synergistic) Marked increase S6K inhibition suppressed proliferation in threshold manner

Clinical Translation and Trial Protocols

Phase I Dose Escalation and Expansion

The phase Ib clinical trial (NCT01390818) established the safety profile, maximum tolerated dose (MTD), and recommended phase 2 dose (RP2D) for the this compound and voxtalisib (SAR245409) combination in patients with advanced solid tumors, including ovarian cancer.

  • Patient Population: Adults (≥18 years) with histologically confirmed advanced solid tumors (including ovarian carcinoma) who had progressed on standard therapies. Patients were required to have adequate organ function, ECOG performance status 0-1, and measurable disease per RECIST v1.1. Patients with uncontrolled CNS metastases or significant ocular comorbidities were excluded.

  • Dose Escalation Design: The trial employed a modified "3 + 3" design with once-daily dosing. The MTD was defined as the highest dose at which ≤1 of 6 patients experienced dose-limiting toxicities (DLTs) during the first treatment cycle. DLTs were defined as grade ≥3 adverse events attributed to study medications or any adverse event resulting in treatment delay >2 weeks.

  • Recommended Dosing: The MTD was established as this compound 90 mg + voxtalisib 70 mg daily. However, based on the long-term tolerability profile, the RP2D was determined to be this compound 60 mg + voxtalisib 70 mg once daily, continuously in 21-day cycles.

Table 2: Clinical Trial Outcomes for this compound and SAR245409 Combination

Trial Parameter Phase Ib Solid Tumors Phase II LGSOC Phase II LGSOC
Patient Population Advanced solid tumors Recurrent unresectable borderline/LMP or LGSOC Recurrent unresectable borderline/LMP or LGSOC
Treatment Arms This compound + Voxtalisib This compound + SAR245409 This compound alone
Objective Response Rate 5% PR, 1% CR 9.4% 12.1%
Median PFS Not reported 9.99 months 7.23 months
Most Common AEs Diarrhea (75%), fatigue (57%), nausea (50%) Similar to phase Ib Similar to phase Ib
Dose Modifications 73% required interruption, 20% required reduction 56.3% discontinued 57.6% discontinued
Phase II Randomized Protocol for Ovarian Cancer

The EMR 20006-012 trial was a phase II randomized double-blind placebo-controlled study comparing this compound plus SAR245409 versus this compound alone in patients with previously treated unresectable borderline or low-grade serous ovarian cancer.

  • Study Design: Sixty-five patients were randomized between September 2012 and December 2014 to receive either the combination (this compound 60 mg daily + SAR245409 70 mg daily) or this compound alone (60 mg twice daily) until disease progression or unacceptable toxicity. The primary endpoint was objective response rate (ORR) by RECIST v1.1.

  • Key Findings: The combination arm demonstrated an ORR of 9.4% (80% CI: 3.5-19.7) compared to 12.1% (80% CI: 5.4-22.8) for this compound alone. Median progression-free survival was 9.99 months for the combination versus 7.23 months for monotherapy. The trial was terminated early due to low response rates and high discontinuation rates, but the results suggested that MEK inhibition alone showed comparable activity to the combination in this population.

Clinical Management and Safety Monitoring
  • Adverse Event Management: The most frequent treatment-emergent adverse events include diarrhea (75%), fatigue (57%), and nausea (50%). Implement proactive supportive care with antiemetics and antidiarrheals. For grade 2-3 toxicities, consider treatment interruption until resolution to grade ≤1, followed by dose reduction according to protocol-specified guidelines.

  • Ophthalmologic Monitoring: Conduct comprehensive ophthalmologic exams at screening and every other cycle, including visual acuity, slit lamp examination, funduscopy, and optical coherence tomography to monitor for MEK inhibitor-associated ocular toxicities such as serous retinal detachment.

  • Dose Modification Guidelines: For recurrent grade 2 or any grade 3 adverse events, interrupt treatment until improvement to grade ≤1, then resume at one dose level reduction (this compound: 60 mg→45 mg; voxtalisib: 70 mg→50 mg). Permanently discontinue for grade 4 events or inability to tolerate after two dose reductions.

Implementation Guide and Practical Considerations

Biomarker Strategy and Patient Selection

Successful implementation of combination MEK and PI3K inhibition requires a comprehensive biomarker strategy to identify patients most likely to benefit. While preclinical data demonstrated synergistic effects across multiple MOC cell lines regardless of mutational status, clinical translation suggests more nuanced application.

  • Molecular Profiling: Implement targeted NGS panels that include key genes in both MAPK and PI3K pathways. Prioritize assessment of KRAS, NRAS, BRAF (MAPK pathway) and PIK3CA, PTEN, AKT (PI3K pathway). While specific mutations did not perfectly predict response in preclinical models, the presence of alterations in either pathway provides biological rationale for treatment consideration.

  • Functional Signaling Assessment: Where tissue availability permits, consider phospho-protein analysis by immunohistochemistry or Western blot to evaluate baseline pathway activation status. Assess pERK and pS6 levels as indicators of MAPK and PI3K/mTOR pathway activity respectively. In research settings, FRET-based biosensors can provide dynamic information about pathway inhibition kinetics.

Protocol for Pathway Inhibition Verification
  • Western Blot Analysis: Harvest cells after 2-24 hours of drug exposure. Use antibodies against pERK (T202/Y204), total ERK, pAKT (S473), pS6K (T389), and cleaved caspase-3. In preclinical studies, 1 μM SAR245409 effectively suppressed AKT and S6K phosphorylation, while 30 nM this compound inhibited ERK phosphorylation. The combination more robustly suppressed pERK in OAW42 cells compared to single-agent treatment.

  • Pharmacodynamic Monitoring in Clinical Trials: For clinical translation, collect paired tumor biopsies (pre-treatment and on day 19±1 of cycle 1) to assess pathway inhibition. Additionally, monitor phospho-protein levels in PBMCs as a surrogate tissue source. In the phase Ib trial, PBMCs were collected at predefined time points and intracellular pERK and pS6 levels were assessed by flow cytometry to confirm target engagement.

The following diagram illustrates the key signaling pathways and mechanisms of action for the combination therapy:

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/mTOR Pathway KRAS_MAPK KRAS Mutation BRAF_MAPK BRAF Mutation KRAS_MAPK->BRAF_MAPK MEK MEK BRAF_MAPK->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 Survival1 Cell Survival ERK->Survival1 Feedback Feedback Activation Between Pathways ERK->Feedback KRAS_PI3K KRAS Mutation PI3K PI3K KRAS_PI3K->PI3K PIK3CA PIK3CA Mutation PIK3CA->PI3K mTOR mTOR PI3K->mTOR S6K S6K mTOR->S6K Proliferation2 Cell Proliferation S6K->Proliferation2 Survival2 Cell Survival S6K->Survival2 S6K->Feedback This compound This compound (MEK Inhibitor) This compound->MEK Synergy Synergistic Effects: • Enhanced Growth Inhibition • Apoptosis Induction • Overcoming Resistance SAR245409 SAR245409 (Voxtalisib) (PI3K/mTOR Inhibitor) SAR245409->PI3K SAR245409->mTOR Feedback->MEK Feedback->PI3K

> Figure 1: Mechanism of dual pathway inhibition. The diagram illustrates how this compound and SAR245409 concurrently target the MAPK and PI3K/mTOR pathways, respectively, disrupting critical survival signals and overcoming compensatory feedback activation that often limits single-agent efficacy.

Conclusion and Future Directions

The combination of this compound and SAR245409 represents a rational therapeutic approach based on sound biological principles of concurrent MAPK and PI3K pathway inhibition in ovarian cancer. While preclinical data consistently demonstrated compelling synergy in mucinous ovarian carcinoma models, clinical translation revealed more modest activity, particularly in low-grade serous ovarian cancer where single-agent MEK inhibition showed comparable efficacy to the combination.

Future development should focus on refined patient selection strategies incorporating comprehensive molecular profiling and potentially dynamic biomarkers such as FRET-based kinase activity monitoring. Additionally, exploration of alternative dosing schedules or sequential administration approaches may improve the therapeutic index. The integration of these targeted combinations with other therapeutic modalities, including immunotherapy agents or hormonal therapies, represents another promising direction for future research.

For researchers implementing these protocols, emphasis should be placed on robust pharmacodynamic monitoring and careful attention to management of class-specific toxicities through proactive supportive care and dose modification strategies. Although clinical development of this specific combination has been limited, the preclinical frameworks and experimental approaches described herein provide valuable templates for evaluating other rational combination therapies in ovarian cancer and other solid tumors characterized by co-activation of these critical signaling pathways.

Pimasertib hematologic malignancies clinical application

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacology

Pimasertib is a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway [1] [2] [3]. This pathway is frequently dysregulated in cancer and is crucial for cell proliferation, survival, and differentiation [1].

  • Target: MEK1/2 (Mitogen-activated protein kinase kinase 1/2) [4]
  • Mechanism: Allosteric inhibition, preventing the activation of downstream effector ERK [2]
  • Key Pharmacologic Features:
    • Oral Bioavailability: Orally bioavailable [1] [3]
    • Half-life: Approximately 3 hours (at 60 mg BID dose) [1]
    • Metabolism: Involves novel and conventional pathways. A key finding was the identification of a novel phosphoethanolamine conjugate (M554) and a carboxylic acid metabolite (M445) [5].

Clinical Trial Data in Hematologic Malignancies

A phase I trial (NCT00957580) evaluated this compound in 80 patients with advanced hematologic malignancies, most of whom had Acute Myeloid Leukemia (AML) [1] [6].

The table below summarizes the key efficacy outcomes from this trial:

Parameter Regimen 1 (Intermittent) Regimen 2 (Intermittent) Regimen 3 (Continuous)
Maximum Tolerated Dose (MTD) Not established [1] Not established [1] 60 mg twice daily [1]
Best Overall Response
• Stable Disease (SD) 14 patients [6] 16 patients [6] 9 patients [6]
• Partial Response (PR) 1 patient (MDS) [1] Not reported [1] Not reported [1]
• Complete Remission with Incomplete Recovery (CRi) Not reported [1] Not reported [1] 1 patient (N-Ras mutant ALL) [1]
Reduction in Bone Marrow Blasts (≥50%) Information missing Information missing 10 patients (7 achieved SD, 1 PR, 1 CRi) [1]

The table below summarizes the most common treatment-related adverse events (TEAEs) from the trial:

Adverse Event Regimen 1 (N=33) Regimen 2 (N=32) Regimen 3 (N=15)
Diarrhea 10 (30.3%) [6] 13 (40.6%) [6] 9 (60.0%) [6]
Skin Rash 3 (9.1%) [6] 4 (12.5%) [6] 4 (26.7%) [6]
Nausea 7 (21.2%) [6] 2 (6.3%) [6] 3 (20.0%) [6]
Peripheral Edema 4 (12.1%) [6] 2 (6.3%) [6] 3 (20.0%) [6]
Vomiting 4 (12.1%) [6] 1 (3.1%) [6] 3 (20.0%) [6]
Fatigue 2 (6.1%) [6] 3 (9.4%) [6] 3 (20.0%) [6]
Retinal Detachment 2 (6.1%) [6] 5 (15.6%) [6] 1 (6.7%) [6]

Detailed Experimental Protocols

For researchers continuing to investigate MEK inhibition or this compound's mechanisms, here are detailed methodologies based on published studies.

Protocol 1: Pharmacodynamic Analysis of pERK Inhibition

This protocol is used to confirm target engagement and measure the pharmacodynamic effects of this compound [1] [6].

  • 1. Sample Collection: Collect peripheral blood lymphocytes or leukemic blasts from patients at baseline and at multiple timepoints after this compound administration.
  • 2. Protein Extraction and Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a standardized assay like BCA.
  • 3. Western Blotting: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer to a PVDF membrane. c. Block membrane with 5% non-fat milk. d. Incubate with primary antibodies against phospho-ERK1/2 (pERK) and total ERK. e. Incubate with HRP-conjugated secondary antibodies. f. Detect signals using chemiluminescence and visualize.
  • 4. Densitometric Analysis: Quantify band intensities. Calculate the pERK/tERK ratio for each sample and normalize it to the baseline ratio to determine the percentage of pERK inhibition.

The following diagram illustrates the MAPK signaling pathway and this compound's mechanism of action.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Activates Target_Genes Cell Proliferation Survival Differentiation ERK->Target_Genes This compound This compound This compound->MEK Inhibits

Protocol 2: Assessing Anti-proliferative Activity via MTT Assay

This cell-based protocol is used to determine the anti-proliferative effects of this compound and its prodrugs [7].

  • 1. Cell Seeding: Seed A375 melanoma cells (or other relevant cancer cell lines) in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
  • 2. Drug Treatment: Prepare serial dilutions of this compound (or its prodrug, PROPIMA). Treat cells with various concentrations of the compounds. Include a negative control (DMSO vehicle only).
  • 3. Incubation: Incubate cells for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
  • 4. MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. b. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. c. Measure the absorbance at 570 nm using a microplate reader.
  • 5. Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the IC₅₀ value (the drug concentration that inhibits 50% of cell proliferation) using non-linear regression analysis.
Protocol 3: In Vitro Prodrug Activation and Drug Release

This protocol describes how to evaluate the release of active this compound from its prodrug, PROPIMA, under specific conditions [7].

  • 1. Incubation with Glutathione (GSH): Prepare a solution of the PROPIMA prodrug in sodium phosphate buffer. Add GSH to a final concentration of 10 mM to mimic the intracellular reductive environment.
  • 2. Controlled Conditions: Incubate the reaction mixture at 37°C. Withdraw samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • 3. HPLC Analysis: a. Analyze each sample using High-Performance Liquid Chromatography (HPLC). b. Use a C18 reverse-phase column and a UV/Vis detector. c. Employ a gradient elution with mobile phases A (water with 0.1% TFA) and B (acetonitrile with 0.1% TFA). d. Monitor the decomposition of the PROPIMA prodrug and the appearance of the free this compound peak.
  • 4. Quantification: Calculate the percentage of this compound released over time based on the peak areas compared to a standard curve.

The workflow for the prodrug activation and analysis is outlined below.

G Prodrug PROPIMA Prodrug Incubation In Vitro Incubation Prodrug->Incubation GSH Glutathione (GSH) 10 mM, 37°C GSH->Incubation HPLC HPLC Analysis at Multiple Timepoints Incubation->HPLC Release_Profile Drug Release Profile HPLC->Release_Profile

Future Perspectives and Conclusion

While the clinical development of single-agent this compound in hematology has been discontinued, research provides a clear path forward.

  • Rationale for Combination Therapy: A key finding was that single-agent activity was limited, potentially due to compensatory activation of the PI3K/mTOR pathway upon MEK inhibition. This strongly supports the rationale for combining MEK inhibitors with PI3K/mTOR, BTK, or other targeted inhibitors to overcome resistance [1] [3].
  • Focus on Predictive Biomarkers: The observation of a response in a patient with N-Ras mutant ALL suggests that future efforts should focus on patients whose malignancies are driven by mutations in the MAPK pathway (e.g., Ras mutations) [1].
  • Prodrug Strategies to Overcome Limitations: Recent research has developed a glutathione-activated prodrug of this compound (PROPIMA) loaded in liposomes. This approach aims to improve tumor selectivity and extend drug half-life, potentially mitigating toxicity and improving efficacy [7].

References

Pimasertib in Advanced Solid Tumors: Comprehensive Clinical Trial Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pimasertib and Clinical Trial Overview

This compound (MSC1936369B) is an orally bioavailable, selective small-molecule inhibitor of MEK1 and MEK2 that prevents the activation of MEK1/2-dependent effector proteins and transcription factors within the MAPK signaling pathway. As a key component of the RAS/RAF/MEK/ERK signaling cascade, the MAPK pathway is frequently dysregulated in numerous malignancies, making it an attractive therapeutic target. This compound has demonstrated robust antitumor activity in preclinical studies, including tumor regression in murine xenograft models and the ability to circumvent resistance to BRAF inhibition in human melanoma cells [1].

The drug has been investigated in multiple phase I clinical trials both as monotherapy and in combination with other targeted agents, particularly inhibitors of the PI3K/mTOR pathway. The rationale for combination therapy stems from the extensive cross-talk and compensatory signaling between the MAPK and PI3K/mTOR pathways, where inhibition of one pathway may lead to increased signaling through the other, potentially limiting therapeutic efficacy [1]. Dual inhibition of both pathways represents a promising strategy to enhance antitumor activity and overcome resistance mechanisms in advanced solid tumors.

This application note provides a comprehensive summary of the inclusion criteria, exclusion criteria, experimental protocols, and signaling pathway interactions relevant to clinical trials investigating this compound in patients with advanced solid tumors, synthesizing data from multiple completed and ongoing clinical studies [2] [1] [3].

Comprehensive Inclusion and Exclusion Criteria

Inclusion Criteria Summary

The inclusion criteria for this compound clinical trials in solid tumors follow consistent patterns across studies while allowing for specific population expansions in particular trial cohorts. The general eligibility requirements are designed to identify appropriate patient populations while ensuring patient safety and evaluation of treatment efficacy.

Table 1: Inclusion Criteria for this compound Clinical Trials in Solid Tumors

Criterion Category Specific Requirements Clinical Trial References
Diagnosis Histologically/cytologically confirmed advanced solid tumor; Locally advanced or metastatic disease; Solid tumors refractory to standard therapy or no effective standard therapy available [2] [1] [3]
Disease Status At least one measurable lesion by RECIST v1.1; Presence of locally advanced or metastatic disease [2] [3]
Age & Consent Age ≥18 years (Age ≥12 years in some recent trials); Willingness and ability to provide written informed consent [2] [1] [4]
Performance Status ECOG performance status of 0 or 1; Life expectancy of at least 3 months [2] [3] [4]
Tumor Characteristics For expansion cohorts: specific genetic alterations (KRAS, NRAS, BRAF, PIK3CA mutations); Available archived tumor tissue or willingness to undergo fresh biopsy [3] [5]
Organ Function Adequate bone marrow, hepatic, and renal function; No significant cardiac, ophthalmologic, or neurologic comorbidities [2] [1] [3]

Specific genetic alterations were required for enrollment in expansion cohorts of several trials, particularly for patients with KRAS or NRAS-mutant non-small cell lung cancer, triple-negative breast cancer, colorectal cancer with dual KRAS and PIK3CA mutations, and BRAF V600-mutant melanoma that had progressed on BRAF inhibitors [3]. Additionally, a Japanese phase I trial included a specific cohort for patients with advanced hepatocellular carcinoma with Child-Pugh A liver function [4].

Exclusion Criteria Summary

The exclusion criteria for this compound trials are designed to mitigate known risks associated with MEK inhibition and combination therapies, with particular attention to ocular, cardiac, and metabolic toxicities.

Table 2: Exclusion Criteria for this compound Clinical Trials in Solid Tumors

Exclusion Category Specific Exclusions Clinical Rationale Trial References
Ophthalmologic Retinal degenerative disease; History of uveitis, retinal vein occlusion, or retinal detachment; Abnormal screening ophthalmologic exam MEK inhibitors associated with serous retinal detachment and retinal vein occlusion [2] [1] [3]

| Cardiac | Congestive heart failure, unstable angina, MI, stroke within 3 months; QTc >480 ms; LVEF <50% or 15="" 5="" continuous="" dose="" dose-limiting="" dosing="" drug-drug="" echocardiograms="" electrocardiograms,="" laboratory="" modified="" ophthalmologic="" other="" previous="" safety="" -="" 1="" 15="" 2="" 21="" 21-day="" 28="" 3="" 3+3="" 3.1="" 3.2="" 4="" 5="" 6="" <1.0×10^9="" <100×10^9="" <9.0="" [2] [1] [3]="" [2] [4]="" [1] [3].="" [1] [3] [4]="" [1] [5].="" [3].="" a="" abnormalities="" abnormalities="" across="" acuity="" acute="" adaptations="" additionally,="" address="" administration="" agents.="" all="" and="" anticancer="" any="" approach,="" are="" area="" as="" assessment="" assessment:="" assessments="" at="" attention="" avoid="" been="" between="" bone="" breastfeeding;="" cardiac="" careful="" certain="" characteristic="" chemistry,="" chronic="" class="" clinical="" cns="" coherence="" cohort="" combination="" comprehensive="" concentration="" conditions="" conditions),="" conditions="" confounding="" continues="" copanlisib="" criteria="" curve="" cycle="" cycles.="" daily="" day="" days="" days)="" dedicated="" defined="" definition:="" design="" design="" design:="" detachment="" determine="" determined,="" development="" difficulty="" dl,="" dlt="" dlts="" dose="" dose-limiting="" dosing="" dosing,="" drug="" during="" dysfunction="" each="" effects="" effects,="" efficacy="" employed="" enrolled="" ensure="" escalation="" escalation.="" established="" evaluate="" every="" exacerbated="" examination,="" examinations="" examinations,="" exclusion="" expansion="" experiences="" experimental="" exposure="" extensive="" first="" followed="" following="" for="" function;="" funduscopy,="" g="" gastrointestinal="" grade="" half-lives;="" has="" have="" hematological="" hepatic,="" history="" i="" if="" implemented="" in="" inadequate="" included="" includes="" including="" inhibition="" inhibitor="" inhibitors="" inhibitors,="" intensive="" interaction="" interactions="" intravenous="" investigated="" involved="" is="" judged="" known="" l)="" l,="" laboratory="" lamp="" lasting="" level,="" limit="" malabsorption;="" manageable="" marrow,="" maximum="" medical="" mek="" metabolic="" metastases="" methodologies="" monitoring="" monitoring:="" most="" mtor="" muga="" necessitates="" neutropenia="" neutrophils="" non-hematologic="" normal="" observed.="" occlusion.="" occurring="" ocular="" of="" off="" off,="" optical="" or="" oral="" organ="" other="" overlapping="" paid="" parameters="" particularly="" partners="" pathway="" patient="" patients="" peak="" period.="" pharmacokinetic="" phase="" physical="" pi3k="" this compound="" plasma="" platelets="" potential="" pregnancy="" prior="" profile="" protocols="" radiotherapy="" rash,="" regimens:="" regular="" related="" reliable="" renal="" retinal="" risk="" safety="" sampling="" scans,="" schedules:="" schedules,="" screening="" sequential="" serous="" severe="" signs,="" six="" skin="" slit="" solid="" specific="" specifically="" stable);="" study="" such="" swallowing="" temsirolimus,="" tests="" tests,="" the="" their="" therapy="" this="" three="" through="" throughout="" time="" to="" tolerated="" tomography="" toxicities="" toxicities,="" toxicity="" treatment="" treatment="" treatment:="" treatment;="" trial="" trials="" trials:="" tumors="" typically="" under="" underwent="" until="" urinalysis)="" utilized="" various="" vein="" visual="" vital="" voxtalisib="" was="" weekly="" were="" which="" with="" within="" |="" ≤1="" ≥grade="">5 days or febrile neutropenia, Grade 3 thrombocytopenia with bleeding or Grade 4 thrombocytopenia, or treatment interruption >2 weeks due to treatment-related adverse events [1].

  • Efficacy Assessment: Tumor response was evaluated using RECIST v1.1 criteria with radiologic imaging (CT or MRI) performed at baseline and every 6-8 weeks thereafter. Additional efficacy endpoints included duration of response, progression-free survival, and in some trials, FDG-PET imaging to assess metabolic response [3] [5].
Biomarker and Pharmacodynamic Assessments

Correlative science studies were integrated into this compound trials to evaluate target engagement and identify potential predictive biomarkers:

  • Pharmacodynamic Assessments: Evaluation of pathway modulation in response to treatment was performed through analysis of phosphorylated ERK (pERK) and phosphorylated S6 (pS6) levels in peripheral blood mononuclear cells (PBMCs) and paired tumor biopsies collected pre-treatment and on treatment (typically cycle 1 day 19). Analysis was performed using flow cytometry for PBMCs and immunohistochemistry for tumor tissue [3].

  • Biomarker Analysis: Archival tumor tissue or fresh biopsies were required for central analysis of genetic alterations in the MAPK and PI3K pathways. Circulating tumor DNA analysis was also incorporated in some trials to monitor molecular response and emergence of resistance mechanisms [1] [5].

  • Pharmacokinetic Sampling: Intensive pharmacokinetic sampling was performed to characterize the profile of this compound and combination agents, with samples typically collected at pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on specified days of cycle 1 [3].

Signaling Pathways and Mechanism of Action

MAPK and PI3K/mTOR Pathway Interactions

The mechanistic rationale for this compound therapy, particularly in combination with PI3K/mTOR inhibitors, stems from the extensive cross-talk between the MAPK and PI3K/mTOR signaling pathways, both frequently dysregulated in cancer. The diagram below illustrates the key components and interactions between these pathways:

pathway_interactions cluster_mapk MAPK Pathway cluster_pi3k PI3K/mTOR Pathway Start Growth Factor Receptors RAS RAS Start->RAS PI3K PI3K Start->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK mTOR mTOR ERK->mTOR Feedback Activation Downstream Cell Proliferation Survival Metabolism Angiogenesis ERK->Downstream AKT AKT PI3K->AKT AKT->mTOR mTOR->RAS Feedback Activation mTOR->Downstream This compound This compound (MEK1/2 Inhibitor) This compound->MEK PI3Ki PI3K/mTOR Inhibitors PI3Ki->PI3K PI3Ki->mTOR

The MAPK pathway (RAS/RAF/MEK/ERK) and PI3K/mTOR pathway represent two critical signaling cascades frequently co-activated in human cancers. These pathways regulate fundamental cellular processes including proliferation, survival, metabolism, and angiogenesis. Significant cross-talk exists between these pathways, with multiple feedback loops enabling compensatory signaling when one pathway is inhibited. For instance, ERK-mediated feedback can reactivate the PI3K pathway, while mTOR inhibition can lead to increased MAPK signaling through various mechanisms [1].

This compound targets the MEK1/2 kinases within the MAPK pathway, preventing activation of downstream ERK1/2 effectors. In combination approaches, this compound has been paired with various PI3K/mTOR pathway inhibitors including:

  • Temsirolimus - an mTOR inhibitor approved for renal cell carcinoma [1]
  • Voxtalisib - a dual pan-Class I PI3K and mTORC1/mTORC2 inhibitor [3]
  • Copanlisib - a pan-class I PI3K inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms [5]

Preclinical studies have demonstrated that dual inhibition of both pathways leads to enhanced antitumor activity across various cancer models, including breast, prostate, colorectal, thyroid, pancreatic, and non-small cell lung cancer, as well as melanoma [1].

Conclusions and Clinical Perspectives

The clinical trial experience with this compound in advanced solid tumors demonstrates both the promise and challenges of MEK inhibitor therapy, particularly in combination with PI3K/mTOR pathway inhibitors. While sound scientific rationale supported the development of these combinations based on extensive pathway cross-talk, clinical implementation has faced significant hurdles.

Across multiple trials, the combination of this compound with various PI3K/mTOR inhibitors demonstrated manageable but substantial toxicity, with frequent requirements for dose interruptions and modifications. The most common treatment-emergent adverse events included diarrhea, fatigue, nausea, stomatitis, and skin rash, with ocular toxicities representing a particular concern requiring regular monitoring [1] [3]. Despite these challenges, the combinations showed evidence of pathway modulation and antitumor activity, with some patients achieving stable disease lasting >12 weeks [1].

The future development of this compound continues to evolve, with recent trials exploring combinations with novel agents such as DAY101, a selective type II pan-RAF kinase inhibitor. This combination is being evaluated in the Phase 1b/2 FIRELIGHT-1 study, which includes patients with RAF-altered solid tumors, representing a more targeted approach based on specific molecular alterations [6].

For researchers designing clinical trials with this compound, careful attention to patient selection, proactive management of class-effect toxicities, and incorporation of robust biomarker strategies will be essential to maximize the potential therapeutic benefit of this MEK inhibitor in appropriately selected patient populations.

References

Comprehensive Application Notes and Protocols: Monitoring ERK Phosphorylation as a Pharmacodynamic Biomarker for Pimasertib Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pimasertib and the ERK Signaling Pathway

The MAPK/ERK pathway represents one of the most frequently dysregulated signaling cascades in human cancers, playing crucial roles in regulating cell proliferation, survival, differentiation, and angiogenesis. This compound (MSC1936369B) is an orally bioavailable, selective small-molecule inhibitor that binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors. As a key component of the MAPK pathway, ERK (Extracellular Signal-Regulated Kinase) requires phosphorylation for activation, and its phosphorylation status serves as a direct indicator of MEK inhibition by this compound. In hematologic malignancies, constitutive MAPK activation is common, with markedly elevated pERK levels identified in >80% of acute myeloid leukemia (AML) patients, making ERK phosphorylation an ideal pharmacodynamic biomarker for monitoring this compound activity [1].

The RAS/RAF/MEK/ERK cascade is among the most frequently activated pathways in cancer, with sustained MAPK activation playing important roles in numerous hematologic malignancies and solid tumors. In AML, constitutive MAPK activation occurs due to hyperexpression of ERK, activation of MEK, or downregulation of the ERK phosphatase PAC1. Furthermore, K-Ras mutations that deregulate MEK/ERK/MAPK signaling appear integral to the growth of myeloproliferative neoplasms such as chronic and juvenile myelomonocytic leukemias, which can develop into AML. Ras mutations are also common in secondary AML derived from myelodysplastic syndrome (MDS) or chronic myelomonocytic leukemia, providing a strong rationale for targeting this pathway [1].

Table 1: Key Characteristics of this compound

Property Description
Target MEK1/2 inhibitor
Mechanism Binds selectively to MEK1/2, preventing activation of downstream effectors
Administration Oral
Primary Biomarker Phosphorylated ERK (pERK)
Development Status Investigational
Major Metabolic Pathway Phosphoethanolamine conjugation (novel metabolite M554) [2]

ERK Phosphorylation Assay Technologies - Comparison and Selection Criteria

Multiple technological platforms are available for monitoring ERK phosphorylation as a pharmacodynamic biomarker in this compound therapy. Each platform offers distinct advantages and limitations in terms of throughput, sensitivity, sample requirements, and implementation complexity. The AlphaScreen SureFire ERK assay utilizes bead proximity-based technology that enables homogenous, no-wash detection of phosphorylated ERK in cell lysates with high sensitivity and suitability for high-throughput screening (384- or 1536-well formats) [3]. This platform has been extensively validated for measuring pharmacodynamic responses to MEK inhibitors in clinical trials.

Alternative methodologies include plate-based immunocytochemical assays such as the In-Cell Western system, which provides a cheaper and relatively high-throughput alternative to traditional Western blotting while maintaining cellular context [4]. For researchers requiring multiplexing capability, Luminex xMAP technology enables simultaneous quantification of isoform-specific phosphorylation of ERK1/2 alongside other signaling proteins (MEK1/2, AKT1/2/3, and rpS6) from single samples, providing comprehensive pathway activation assessment [5]. Additionally, fluorescent peptide sensors such as ERK-Sensor-D1, which incorporates a Sox fluorophore, offer rapid quantification of ERK activity with more than 10-fold discrimination over other MAPKs and a 5-fold fluorescence increase upon phosphorylation [6].

Table 2: Comparison of ERK Phosphorylation Detection Methods

Method Throughput Sensitivity Sample Type Key Advantages Limitations
AlphaScreen SureFire High (384/1536-well) High (low background) Cell lysates Homogeneous, no wash steps; automatable; one-day protocol [3] Requires specialized reader; light-sensitive beads
In-Cell Western Medium-high (96-well) Medium Fixed cells in plates Maintains cellular context; moderate throughput; cost-effective [4] Limited multiplexing; potential edge effects
Luminex Multiplex Medium (96-well) High Tissue lysates Isoform-specific; multiple analytes simultaneously; quantitative [5] Complex assay development; specialized equipment
Fluorescent Sensors Medium-high High Cell lysates Rapid kinetics; continuous monitoring; high specificity [6] Custom sensor development; potential interference
Western Blot Low Medium Cell/tissue lysates Widely accessible; molecular weight confirmation Semi-quantitative; low throughput; high variability [4]

ERK_monitoring_workflow cluster_methods Assay Methods Start Study Initiation Sample_collection Sample Collection (Blood, Tissue Biopsy) Start->Sample_collection Processing Sample Processing Sample_collection->Processing Method_selection Assay Method Selection Processing->Method_selection Analysis pERK Analysis Method_selection->Analysis AlphaScreen AlphaScreen SureFire Method_selection->AlphaScreen High throughput InCellWestern In-Cell Western Method_selection->InCellWestern Cellular context Luminex Luminex Multiplex Method_selection->Luminex Multiplexing Fluorescent Fluorescent Sensors Method_selection->Fluorescent Kinetic studies Data_interpretation Data Interpretation & Correlation with Response Analysis->Data_interpretation End Pharmacodynamic Assessment Data_interpretation->End AlphaScreen->Analysis InCellWestern->Analysis Luminex->Analysis Fluorescent->Analysis

Detailed Experimental Protocols

AlphaScreen SureFire ERK Assay Protocol

The AlphaScreen SureFire ERK assay provides a robust, high-throughput method for quantifying ERK phosphorylation in patient samples. Begin by plating cells into 96- or 384-well ProxiPlates at an appropriate density (typically 25,000 cells/well for 96-well format) and incubate for 24 hours at 37°C. For primary samples, isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples collected pre-dose and at specified intervals post-pimasertib dosing. Optional serum starvation (2-24 hours using low serum or serum-free medium) helps reduce basal phosphorylation levels and improve signal-to-noise ratio [3] [7].

Add this compound or other MEK inhibitors at appropriate concentrations and incubate for predetermined time points (typically 1-2 hours). For agonist stimulation in antagonist mode, add agonist at EC80 concentration and incubate for 15 minutes. Lyse cells using the provided lysis buffer for 10 minutes at room temperature with gentle shaking. Transfer 4-6 µl of cell lysate to the assay plate, then add 7-10 µl of reaction mix containing detection beads. Incubate the plate for 2 hours at room temperature under low light conditions (AlphaScreen beads are light-sensitive). Read the plate using an EnVision or similar plate reader equipped with AlphaScreen detection capabilities [3].

Key Optimization Parameters:

  • Cell titration: Optimize cell density to minimize baseline ERK phosphorylation while maximizing signal window
  • Serum starvation: Determine optimal duration to reduce background without inducing stress responses
  • DMSO tolerance: Maintain DMSO concentration below 1% to avoid assay interference
  • Time course: Establish appropriate compound incubation and agonist stimulation times for your cell system
  • Edge effects: Increase reaction volumes to 16µl (6µl lysate + 10µl reaction mix) and pre-incubate plates at room temperature for 30 minutes to minimize edge effects [3] [4]
In-Cell Western ERK Assay Protocol

The In-Cell Western (ICW) assay enables ERK phosphorylation measurement directly in fixed cells, preserving cellular morphology and subcellular localization information. Plate cells in 96-well microassay plates at optimized density (25,000 cells/well based on optimization data) and culture for 24 hours at 37°C. Stimulate cells with appropriate agonists or treat with this compound for predetermined times (ERK phosphorylation typically peaks at 3-5 minutes post-stimulation). Remove stimulation medium and immediately fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature [4].

Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes, then block with Odyssey Blocking Buffer (LI-COR) or similar for 90 minutes at room temperature. Incubate with primary antibodies against phospho-ERK (T202/Y204) and total ERK (for normalization) diluted in blocking buffer overnight at 4°C. Use species-specific IRDye-conjugated secondary antibodies (e.g., anti-mouse IRDye 800CW and anti-rabbit IRDye 680RD) diluted in blocking buffer with 0.1% Tween-20 for 1 hour at room temperature protected from light. After final washes, image plates using a LI-COR Odyssey or similar imaging system and quantify fluorescence intensity using associated software [4].

Critical Considerations:

  • Edge effects: Pre-incubate plates for 30 minutes at room temperature before assay to minimize edge effects
  • Antibody validation: Validate antibodies for specificity in ICW applications
  • Normalization: Always include total ERK measurement for normalization of phosphorylation data
  • Cell health: Monitor passage number and cell condition, as responsiveness may decrease beyond certain passages
  • Fixation time: Optimize fixation duration to preserve epitopes without excessive cross-linking
Luminex Multiplex Immunoassay Protocol

The Luminex multiplex immunoassay enables simultaneous quantification of phospho-ERK alongside other signaling proteins, providing comprehensive pathway activation assessment. Prepare tissue lysates from patient biopsies by homogenizing in extraction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) followed by centrifugation to remove debris. For ERK/MEK analysis, denature lysates with SDS-containing buffer (final concentration 1%) and heat at 95°C for 5 minutes, then dilute to 125 µg/mL in Capture Buffer [5].

Prepare MagPlex magnetic bead cocktails coupled with isoform-specific capture antibodies for ERK1, ERK2, and other targets of interest. Load 10 µL of bead cocktail per well in a 96-well plate, then add 40 µL of diluted lysate. Incubate for 2 hours at room temperature with shaking at 850 rpm. After washing, add biotinylated detection antibodies specific for phosphorylated sites (e.g., pERK T202/Y204) and incubate for 1 hour. Following additional washes, add streptavidin-PE and incubate for 30 minutes. Resuspend beads in reading buffer and analyze on a Luminex instrument with xPONENT or similar software [5].

Technical Notes:

  • Sample preservation: Flash-freeze tissue samples within 2 minutes of collection to preserve phosphorylation status
  • Lysate quality: Assess protein concentration and integrity before analysis
  • Standard curves: Include recombinant protein calibrators for quantitative analysis
  • Validation: Perform fit-for-purpose validation including precision, accuracy, and parallelism assessments
  • Multiplex validation: Verify minimal cross-talk between different bead sets in the multiplex panel

Clinical Applications and Data Interpretation

This compound Clinical Trial Experience with ERK Biomarker Monitoring

In clinical trials, ERK phosphorylation monitoring has served as a key pharmacodynamic marker for establishing this compound's target engagement and guiding dose selection. In a phase I trial of this compound in hematologic malignancies (NCT00957580), changes in pERK in peripheral blood lymphocytes and/or leukemic blasts were systematically assessed as pharmacodynamic markers alongside safety and efficacy endpoints. The study demonstrated that this compound was well-tolerated with compliance ≥95% across different dosing regimens, though the maximum tolerated dose varied by schedule (60 mg BID for continuous dosing) [1].

In a phase Ib dose-escalation study combining this compound with the PI3K/mTOR inhibitor voxtalisib, peripheral blood mononuclear cells (PBMCs) were collected at prespecified time points to assess intracellular pERK (T202/Y204) levels by flow cytometry. This monitoring provided critical pharmacodynamic data on MAPK pathway engagement, helping establish the recommended phase 2 dose (this compound 60 mg + voxtalisib 70 mg). The combination showed poor long-term tolerability despite demonstrating pathway modulation, highlighting the importance of pharmacodynamic monitoring in early drug development decisions [7].

Table 3: Clinical Experience with this compound and ERK Biomarker Monitoring

Trial Population Dosing Regimen pERK Assessment Method Key Findings Reference
Advanced hematologic malignancies 8-75 mg BID (discontinuous and continuous) pERK in peripheral blood lymphocytes and leukemic blasts MTD established at 60 mg BID for continuous dosing; pERK suppression demonstrated [1]
Advanced solid tumors (this compound + temsirolimus) 45 mg/day + 25 mg/week Not specified in detail MTD: this compound 45 mg + temsirolimus 25 mg; DLTs included stomatitis, thrombocytopenia [8]
Advanced solid tumors (this compound + voxtalisib) 60-90 mg + 70 mg daily Flow cytometry of pERK in PBMCs RP2D: this compound 60 mg + voxtalisib 70 mg; poor long-term tolerability [7]
Solid tumors (this compound monotherapy) 120 mg/day (5 days on/2 days off) Not specified MTD: 120 mg/day on intermittent schedule [7]
Data Interpretation and Clinical Correlation

When interpreting pERK data in the context of this compound therapy, several key considerations emerge. The magnitude and duration of pERK suppression provide critical insights into optimal dosing schedules and target engagement. Research with other MEK inhibitors has demonstrated that a high degree of ERK inhibition correlates with clinical response (tumor shrinkage), while ERK pathway reactivation is a hallmark of acquired resistance [6]. The dynamic range of modern pERK assays should allow distinction of ERK activities with potential for profound clinical consequences.

Baseline pERK levels may have predictive value for therapy response. In melanoma, high baseline ERK activity is a hallmark of tumors harboring activating BRAF and NRAS mutations. The ERK-sensor-D1 assay has demonstrated capacity to rapidly distinguish between baseline ERK activities in different melanoma cell lines, suggesting potential applications in patient selection [6]. When monitoring therapy response, researchers should track both the degree of pERK suppression following initial dosing and any evidence of pathway reactivation during continued treatment, which may indicate emerging resistance mechanisms.

ERK_pathway GPCR Growth Factor Receptors (GPCRs, RTKs) Ras RAS GPCR->Ras Activates Raf RAF Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK Measurement (Pharmacodynamic Biomarker) MEK->pERK Activity Measure ERK->GPCR Feedback Regulation ERK->Raf Feedback Inhibition Targets Transcription Factors (Cell Proliferation, Survival, Differentiation) ERK->Targets Phosphorylates This compound This compound (MEK Inhibitor) This compound->MEK Inhibits

Technical Considerations and Troubleshooting

Sample Collection and Processing Considerations

Proper sample collection and processing are critical for accurate pERK measurement. For tissue biopsies, flash-freezing within 2 minutes of collection in liquid nitrogen is essential to preserve phosphorylation status, as delays can significantly alter pERK levels [5]. When working with blood samples for PBMC isolation, process samples within 2 hours of collection using density gradient centrifugation, followed by immediate lysis or stabilization. For all sample types, include protease and phosphatase inhibitors in lysis buffers to prevent degradation and dephosphorylation during processing.

Consider temporal factors in sample collection relative to this compound dosing. Based on xenograft studies with other MEK inhibitors, maximum pERK suppression typically occurs 2-4 hours post-dosing, with recovery varying by agent and tissue type [5]. Establish appropriate collection timepoints through preliminary kinetic studies. For novel combinations, consider more frequent sampling to characterize the dynamics of pathway inhibition and potential reactivation. When possible, collect matched pre-dose and post-dose samples from the same patient to account for individual baseline variations.

Assay Validation and Quality Control

Comprehensive assay validation is essential for generating reliable pharmacodynamic data. Determine assay precision with both intra-assay and inter-assay reproducibility assessments, targeting coefficients of variation <15-20%. Establish the dynamic range and lower limit of quantification using appropriate standards. For clinical applications, validate sample stability under various storage conditions and freeze-thaw cycles. When implementing multiplex panels, verify minimal cross-talk between analytes and confirm antibody specificity for target isoforms [5].

Implement robust quality control procedures including standard curves in each assay run, control samples with known phosphorylation status, and normalization procedures to account for technical variability. For cellular assays, monitor passage number and cell condition, as responsiveness to stimuli may decrease beyond certain passages. Include reference inhibitors (e.g., other MEK inhibitors) as experimental controls to verify specific pathway modulation. When processing large sample sets, counterbalance pre- and post-dose samples across assay plates to minimize batch effects, and always include appropriate positive and negative controls on each plate.

Conclusion

Monitoring ERK phosphorylation as a pharmacodynamic biomarker for this compound therapy provides critical insights into target engagement, pathway modulation, and potential resistance mechanisms. The methodologies described herein—from high-throughput AlphaScreen assays to multiplexed Luminex panels—offer researchers flexible options for quantifying pERK in various sample types. As clinical development of this compound continues, particularly in combination regimens, rigorous application of these pharmacodynamic assessments will be essential for optimizing dosing strategies, identifying responsive patient populations, and understanding mechanisms of treatment failure. The integration of robust pERK monitoring with other biomarker assessments promises to enhance the rational development of this therapeutic agent across multiple malignancies characterized by MAPK pathway dysregulation.

References

Pimasertib ocular toxicity serous retinal detachment management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation and Key Characteristics

The table below summarizes the core clinical features of pimasertib-associated SRD based on documented cases.

Feature Description
Typical Onset Very rapid; can occur within 2 days of initiating treatment [1] [2] [3].
Symptoms Blurred vision [2] [3].
Anatomic Nature Bilateral, multifocal serous retinal detachments [1] [2] [4].
Key Diagnostic Tool Optical Coherence Tomography (OCT) to confirm subretinal fluid [2] [3].
Reversibility Highly reversible; rapid resolution of SRD (within 3 days) and return of normal visual acuity (20/20) after drug cessation [2] [3].
Proposed Mechanism MEK inhibition may disrupt tight junctions in the Retinal Pigment Epithelium (RPE), leading to dysfunctional fluid transport and fluid accumulation beneath the retina [2] [3].

Monitoring and Diagnostic Protocol

Regular ophthalmic monitoring is critical for early detection. The recommended assessment schedule and methods are based on protocols from clinical trials [5].

Recommended Monitoring Schedule
  • Baseline: Comprehensive exam prior to first dose.
  • During Treatment: Follow-up examinations every other treatment cycle (approximately every 6 weeks) [5].
  • Symptom-Driven: Immediate assessment if a patient reports any visual changes.
Diagnostic Workflow and Techniques

For a consistent and accurate assessment, adhere to the following workflow and methodologies.

cluster_workflow Ophthalmic Monitoring Workflow cluster_routine Start Patient on this compound Baseline Baseline Ophthalmic Exam Start->Baseline Routine Routine Monitoring (Every Other Cycle) Baseline->Routine VA Visual Acuity Test Baseline->VA Routine->Routine Symptom Patient Reports Visual Symptoms Symptom->VA Symptom->VA Slit Slit Lamp Examination VA->Slit IOP Intraocular Pressure Measurement Slit->IOP Fundus Funduscopy IOP->Fundus OCT Optical Coherence Tomography (OCT) Fundus->OCT Compare Compare with Baseline and Prior Results OCT->Compare Findings Document Findings & Determine Management Compare->Findings R_Start R_VA Visual Acuity Test R_Start->R_VA R_Slit Slit Lamp Examination R_VA->R_Slit R_IOP Intraocular Pressure Measurement R_Slit->R_IOP R_Fundus Funduscopy R_IOP->R_Fundus R_OCT Optical Coherence Tomography (OCT) R_Fundus->R_OCT R_End R_OCT->R_End

Detailed Methodologies for Key Assessments:

  • Visual Acuity Testing: Use a Snellen or ETDRS chart under standardized lighting conditions. Record the best-corrected visual acuity for each eye [2] [5].
  • Slit Lamp Examination: Systematically examine the anterior segment (eyelids, cornea, anterior chamber, iris, and lens) to rule out other causes of vision change [5].
  • Intraocular Pressure (IOP) Measurement: Use applanation tonometry for gold-standard measurement. High IOP is not a typical feature of MEK inhibitor-associated SRD [2] [5].
  • Funduscopy: Dilate the pupils and perform a thorough examination of the retina, optic nerve, and retinal vessels. Look for subtle elevations or changes in the retinal surface [2] [5].
  • Optical Coherence Tomography (OCT): This is the most critical diagnostic tool.
    • Protocol: Acquire high-density volumetric raster scans of the macula and peripheral retina. Use automatic retinal tracking (ART) modes if available to reduce motion artifacts. Denser B-scan spacing provides better resolution for en face reconstruction but increases acquisition time [6].
    • Interpretation: Look for areas of hypo-reflective space between the neurosensory retina and the RPE, confirming subretinal fluid. The SRD is typically multifocal [2] [3].
    • Advanced Analysis: Custom graph-search theory algorithms can improve segmentation of the RPE and Bruch's membrane on en face OCT images in diseased retinas, providing superior topographic detail compared to some commercial software [6].

Management and Dose Adjustment Strategies

The management of SRD is guided by symptom severity and OCT findings. The reversibility of the condition upon drug withdrawal is a key characteristic [2] [3].

Start SRD Detected on OCT Assess Assess Severity Start->Assess Asymptomatic Asymptomatic or Mild Symptoms Assess->Asymptomatic No impact on vision Symptomatic Symptomatic (Vision Impairment) Assess->Symptomatic Vision impaired Action_A Consider continuing This compound at current dose with enhanced monitoring Asymptomatic->Action_A Outcome_A SRD may remain stable or resolve spontaneously Action_A->Outcome_A Action_S Temporarily interrupt This compound Symptomatic->Action_S Outcome_S Rapid resolution of SRD and vision (e.g., 3 days) Action_S->Outcome_S Action_Sev Dose reduction upon rechallenge Outcome_S->Action_Sev Severe Severe or Persistent Outcome_Sev Continue treatment at lower dose Action_Sev->Outcome_Sev

Pathophysiology and Investigative Pathways

The precise mechanism of MEK inhibitor-induced SRD is not fully elucidated, but current evidence points to a primary dysfunction of the Retinal Pigment Epithelium (RPE).

This compound This compound (MEK Inhibitor) MEK Inhibition of MEK1/2 Pathway in RPE Cells This compound->MEK TightJ Disruption of RPE Tight Junctions MEK->TightJ Barrier Compromised Outer Blood-Retinal Barrier TightJ->Barrier Fluid Dysregulated Fluid Transport Accumulation of Subretinal Fluid Barrier->Fluid SRD Multifocal Serous Retinal Detachment Fluid->SRD

This proposed mechanism is supported by the rapid onset and resolution of the condition, which is more consistent with a reversible metabolic dysfunction of the RPE rather than permanent cellular damage [2] [3].

Frequently Asked Questions for Researchers

Q1: How quickly can this compound-associated SRD develop? A1: Onset can be very rapid. A documented case reported symptoms and confirmed SRD on OCT just two days after starting the drug [1] [2] [3].

Q2: Is this ocular toxicity permanent? A2: No. Available evidence indicates it is highly reversible. In reported cases, stopping this compound led to resolution of the SRD and return to normal visual acuity within three days [2] [3].

Q3: Are there any known risk factors for developing this side effect? A3: The search results do not specify demographic or comorbid risk factors. However, clinical trials explicitly excluded patients with pre-existing ocular/retinal comorbidities associated with an increased risk of central serous retinopathy or retinal vein occlusion, suggesting these conditions may be considered risk factors [5].

Q4: Can functional tests like the electroretinogram (ERG) be used to monitor toxicity? A4: The full-field ERG (ffERG) is a valuable objective measure of overall retinal function and is used to monitor toxic retinopathies [7]. However, the ffERG is a mass response and may not be sensitive to small, focal lesions. It could be most useful in ruling out broader retinal dysfunction.

References

Pimasertib adverse events diarrhea skin rash treatment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Off-Target Effects

Pimasertib is a selective small-molecule inhibitor of MEK1/2, key kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. Inhibiting this pathway disrupt the proliferation and survival of cancer cells with MAPK pathway dysregulation [1] [2].

However, the MAPK pathway also regulates normal cellular functions in healthy tissues, including the gastrointestinal tract and skin. Inhibition of MEK leads to:

  • Disruption of intestinal crypt architecture and integrity, leading to diarrhea.
  • Altered differentiation and function of keratinocytes in the skin, leading to rash [3].

Summary of Clinical Adverse Event Data

The table below summarizes key quantitative data on this compound-associated adverse events (AEs) from clinical trials.

Adverse Event Clinical Presentation Reported Incidence & Dosing Context Onset & Duration
Diarrhea Likely low-grade, manageable with supportive care [2]. Common TEAE; "dose-limiting toxicity" (DLT) at 75 mg BID (continuous) in hematologic trial [2].
Skin Rash Maculopapular rash, acneiform eruptions [4]. Frequently observed TEAE [4].
Other Common AEs Peripheral edema, fatigue, nausea, vomiting [2]. Common TEAEs [2].
Serious AEs Ocular AEs were a particular focus of monitoring [2]. Grade ≥3 related TEAEs: 19/80 patients (23.8%) in hematologic trial [2].

Abbreviations: TEAE, Treatment-Emergent Adverse Event; BID, Twice Daily; MTD, Maximum Tolerated Dose.

Troubleshooting and Management Guide

This section provides actionable strategies for managing these adverse events in a clinical or research setting.

Adverse Event Prophylactic Measures Active Management Dose Modification

| Diarrhea | Educate patients on diet and hydration. | • Start antidiarrheals (e.g., loperamide) at first sign. • Ensure adequate fluid/electrolyte rehydration. | For severe/persistent diarrhea (e.g., Grade ≥2), consider therapy interruption or dose reduction per protocol [2]. | | Skin Rash | Implement proactive skin care: use mild soaps, alcohol-free moisturizers, and high-SPF sunscreen. | • For mild-moderate rash: Topical corticosteroids (e.g., hydrocortisone) and oral antihistamines. • For severe rash: Consider oral antibiotics (e.g., doxycycline, minocycline). | For severe/intolerable rash (Grade ≥3), temporary interruption or dose reduction may be necessary [4]. |

Experimental Assessment Protocols

For researchers investigating these adverse events, here are detailed methodologies for assessment.

Protocol 1: In Vivo Assessment of Diarrhea in Mouse Models

This protocol is adapted from standard preclinical toxicity studies.

  • Animal Model: Use immunocompromised mice (e.g., nude mice) bearing human tumor xenografts [5].
  • Dosing: Administer this compound orally at the MTD (e.g., 60 mg/kg BID) and at higher doses to establish a toxicity profile [5].
  • Monitoring:
    • Clinical Scoring: Daily observation for signs of diarrhea, scored on a scale (e.g., 0: normal, 1: slight wetness, 2: moderate diarrhea, 3: severe diarrhea).
    • Weight and Food Consumption: Record daily.
    • Histopathology: At study endpoint, collect and fix intestinal sections (jejunum, ileum, colon) in formalin. Process for H&E staining and analyze for crypt damage, loss of architecture, and immune cell infiltration [5].
Protocol 2: In Vitro Assessment of Skin Rash Mechanism

This protocol assesses the direct effect of this compound on skin cells.

  • Cell Culture: Use normal human epidermal keratinocytes (NHEKs).
  • Treatment: Treat keratinocytes with a range of this compound concentrations (e.g., 0.1 nM - 10 µM) for 24-72 hours. Use DMSO as a vehicle control.
  • Analysis:
    • Viability Assay: Measure cell viability using MTT or CellTiter-Glo assay [4].
    • Differentiation Markers: Analyze the expression of keratinocyte differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin) via Western Blot or RT-qPCR.
    • MAPK Pathway Inhibition: Confirm target engagement by measuring phospho-ERK (pERK) levels using Western Blot. A dose-dependent decrease in pERK should be observed [4] [2].

Pathway and Management Visualizations

The diagrams below illustrate the mechanism of this compound and the strategy for managing its associated adverse events.

pimasertib_mechanism EGFR Growth Factor Receptor (EGFR) KRAS Oncogenic KRAS EGFR->KRAS Activates BRAF BRAF KRAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Toxicity Off-Target Toxicity (Diarrhea, Skin Rash) ERK->Toxicity This compound This compound This compound->MEK Inhibits

management_flow Start Patient on this compound AE Adverse Event (Diarrhea/Rash) Occurs Start->AE Assess Assess Severity (Grade 1-2 vs Grade ≥3) AE->Assess ManageMild Manage with Supportive Care • Antidiarrheals • Topical Steroids • Continue this compound Assess->ManageMild Grade 1-2 ModifyDose Interrupt this compound Dose & Consider Dose Reduction Assess->ModifyDose Grade ≥3 Monitor Continue Close Monitoring ManageMild->Monitor Resume Resume at Same or Reduced Dose ModifyDose->Resume Resume->Monitor

Research Perspectives on Toxicity Mitigation

Emerging research strategies focus on improving the therapeutic window of MEK inhibitors like this compound.

  • Novel Prodrugs: A glutathione (GSH)-activated prodrug of this compound (PROPIMA) has been developed. It is designed to be selectively activated in the tumor microenvironment (which has high GSH levels), potentially reducing systemic exposure and toxicity to healthy tissues like the gut and skin [4].
  • Rational Combination Therapy: A network medicine framework analyzing longevity-associated genes has identified this compound as a candidate for modulating aging hallmarks like cellular senescence. This suggests future applications where lower, less toxic doses of this compound might be used in combination with other agents for new indications [6].

References

CPK Elevation with Pimasertib: Key Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

CPK elevation is a known Adverse Event of Special Interest (AESI) for Pimasertib and should be meticulously monitored in clinical trials [1]. The following table summarizes the core data:

Aspect Details
Status Known Adverse Event of Special Interest (AESI) [1].
Severity in Trials Identified as a Dose-Limiting Toxicity (DLT) in a phase I combination trial [1].
Clinical Presentation Often asymptomatic, but can manifest as myalgia (muscle pain) or muscle weakness.
Typical Onset Monitored during the first 21-day treatment cycle for DLT assessment [1].
Reversibility Documented as reversible upon dose modification or treatment interruption [1].

Monitoring & Management Protocol

Here is a detailed experimental protocol for monitoring CPK based on clinical trial practices:

  • Baseline Assessment: Obtain a serum CPK level before initiating the first dose of this compound.
  • Routine Monitoring:
    • Schedule regular CPK measurements throughout the treatment cycles, with increased frequency during the first cycle (e.g., weekly) as this is the critical period for DLT observation [1].
    • Continue periodic monitoring in subsequent cycles.
  • Symptom Assessment: Actively assess patients for symptoms of myalgia or muscle weakness at every visit, as these may precede or accompany CPK elevation.
  • Grading of Adverse Events: All CPK elevations must be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.0 or the current guideline used in the protocol [1].
  • Dose Modification Guidelines: The following logic should guide dose management:

G This compound CPK Elevation Management Logic Start Routine CPK Monitoring Grade1 CTCAE Grade 1 (Asymptomatic) Start->Grade1 CPK Result Grade2 CTCAE Grade 2 (With symptoms) Start->Grade2 CPK Result Grade3_4 CTCAE Grade 3 or 4 Start->Grade3_4 CPK Result Continue Continue this compound at current dose Grade1->Continue Withhold Withhold this compound dose(s) Grade2->Withhold Grade3_4->Withhold PermanentlyDoseReduce Permanently dose reduce or discontinue Grade3_4->PermanentlyDoseReduce If recurrent or severe Resume Resume at same or lower dose if CPK returns to Grade ≤1 Withhold->Resume When CPK returns to Grade ≤1

Frequently Asked Questions (FAQs)

  • Q1: Is CPK elevation a common finding with this compound? While not every patient will experience it, CPK elevation is a recognized and documented adverse event in clinical trials. It was significant enough to be classified as a Dose-Limiting Toxicity (DLT) in at least one phase I combination study, necessitating careful monitoring [1].

  • Q2: What is the clinical significance of an asymptomatic CPK elevation? Asymptomatic elevation (often CTCAE Grade 1 or 2) may not require immediate dose interruption. However, it warrants more frequent monitoring as it can progress to higher grades or become symptomatic. The protocol's predefined rules for dose modification based on CTCAE grade should be strictly followed.

  • Q3: Are there any drug interactions that could exacerbate CPK elevation with this compound? The combination of this compound with other agents can alter its toxicity profile. In a phase I trial, the maximum tolerated dose (MTD) of this compound was lower when combined with Temsirolimus (45 mg/day) compared to its single-agent MTD (75 mg/day), partly due to overlapping toxicities [1]. Always refer to the specific combination trial protocol for guidance.

  • Q4: How should we document CPK elevations to meet reporting standards? For early-phase trials, adherence to the CONSORT-DEFINE guidelines is recommended. This includes clear reporting of all DLTs, AESIs (like CPK elevation), the criteria used for dose modifications, and the number of participants affected [2].

References

Pimasertib dose-limiting toxicities DLT management strategy

Author: Smolecule Technical Support Team. Date: February 2026

Pimasertib Toxicity Profile & Management Overview

The following table consolidates the most frequent treatment-related adverse events (TEAEs) and their standard management strategies as reported in clinical trials.

Toxicity Category Specific TEAEs (Most Frequent) Reported Incidence (Grade 1-4) Standard Management Strategies & DLT Definitions
Ocular Events Serous retinal detachment (SRD), retinal vein occlusion (RVO), blurred vision, vitreous floaters [1] [2] [3] Up to 27% (vitreous floaters); 15.6% (retinal detachment, all grades) [2] [3] Regular ophthalmologic exams (slit lamp, funduscopy, optical coherence tomography) [1]. Dose interruption or reduction upon occurrence [1].
Dermatologic Skin rash [2] [4] 26.7% (all grades, in one regimen) [2] Supportive care; dose modification for severe cases.
Gastrointestinal Diarrhea, nausea, vomiting [1] [2] Diarrhea up to 75%; Nausea up to 50% [1] [2] Prophylactic and therapeutic use of anti-diarrheals and anti-emetics.
Other Common TEAEs Fatigue, peripheral edema, face edema, increased AST/ALP [1] [2] Fatigue up to 57%; Edema up to 20% [2] Supportive care, dose interruption, or reduction for persistent or severe cases [1].
Laboratory Abnormalities Increased creatine phosphokinase (CPK), thrombocytopenia [2] [5] CPK elevation was a noted DLT [5] Regular monitoring of blood counts and CPK.

Clinical DLT Definitions & Dosing

In clinical trials, Dose-Limiting Toxicities (DLTs) were typically assessed during the first treatment cycle (21-28 days) and defined as [1] [5]:

  • Hematological: Grade 4 neutropenia >5 days or febrile neutropenia; Grade 3 thrombocytopenia with bleeding or Grade 4 thrombocytopenia.
  • Non-Hematological: Most Grade ≥3 non-hematologic toxicities (e.g., severe diarrhea, rash, elevated CPK).
  • Dosing Delays: Any treatment interruption >2 weeks due to treatment-related AEs.

The Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) varied by trial and patient population [1] [2] [5]. For example:

  • In a hematologic malignancies trial, the MTD for a continuous twice-daily (BID) regimen was 60 mg BID [2].
  • In a combination trial with temsirolimus, the MTD was 45 mg/day this compound + 25 mg/week temsirolimus, but the RP2D was not defined due to overlapping toxicities [5].

Scientific Context: this compound's Mechanism

For your troubleshooting guides, understanding the drug's target provides essential context.

pathway MAPK Signaling Pathway & this compound Target Growth Factors Growth Factors RAS RAS Growth Factors->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell Growth, Survival Cell Growth, Survival ERK->Cell Growth, Survival Regulates This compound This compound (MEK Inhibitor) This compound->MEK Inhibits

This compound is an ATP-noncompetitive, allosteric inhibitor of MEK1/2, a key kinase in the MAPK (RAS/RAF/MEK/ERK) pathway [4]. This pathway is frequently dysregulated in cancer, controlling cell proliferation and survival [1] [2].

A Note on Experimental Design

The modified 3 + 3 dose escalation design was commonly used in this compound Phase I trials [1] [5]. In this design, small patient cohorts (3-6) receive escalating doses. The MTD is defined as the highest dose where ≤1/6 patients experience a DLT [1]. This information is crucial for designing your own preclinical dose-finding studies.

References

Pimasertib & FOLFIRI Combination: Toxicity and Dosing Guide

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a structured overview of the key toxicity and dosing data from the Phase I safety run-in study.

Table 1: Toxicity Profile and Management of FOLFIRI plus Pimasertib

Aspect Details
Maximum Tolerated Dose (MTD) This compound 45 mg per day on a 5-days-on/2-days-off schedule combined with standard FOLFIRI [1].
Recommended Phase II Dose This compound 45 mg per day (5-days-on/2-days-off) [1].
Most Common Treatment-Emergent Adverse Events Diarrhea, Nausea, Vomiting, Asthenia (weakness), Skin rash events [1].
Dose-Limiting Toxicities (DLTs) Escalation beyond 45 mg was limited by toxicity; specific DLTs included skin rash, acneiform dermatitis, ocular events, and stomatitis (based on prior phase I trial data) [1].
Safety Conclusion At the MTD of 45 mg/day, the combination was adequately tolerated with no new or unexpected safety concerns identified [1].

Table 2: Antitumor Activity (Efficacy Analysis Group, n=15)

Best Overall Response Number of Patients
Partial Response (PR) 2 patients
Stable Disease (SD) 9 patients
Progressive Disease (PD) 3 patients
Not Evaluable (NE) 1 patient

The experimental protocol involved 28-day cycles. Patients received FOLFIRI (irinotecan 180 mg/m², folinic acid 200 mg/m² or 400 mg/m², 5-FU 400 mg/m² bolus then 2400 mg/m² 46-h infusion) on days 1 and 15. This compound was administered orally on a schedule of 5 consecutive days followed by 2 days off (days 1–5, 8–12, 15–19, and 22–26 of each cycle) [1].

Scientific Rationale and Mechanism of Action

The combination therapy targets the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancers and has a central role in cell growth and survival. This is particularly relevant for KRAS-mutated metastatic colorectal cancer (mCRC), where constitutive activation of KRAS makes targeting downstream effectors like MEK a rational strategy [1]. This compound is a highly selective, oral inhibitor of MEK1/2 kinases in this pathway [1].

The following diagram illustrates this targeted signaling pathway and the combination therapy's mechanism.

KRAS_mutant KRAS Mutation MAPK_Pathway MAPK Pathway Activation (RAS/RAF/MEK/ERK) KRAS_mutant->MAPK_Pathway Cellular_Effects Cellular Effects: Proliferation, Survival MAPK_Pathway->Cellular_Effects FOLFIRI FOLFIRI Chemotherapy Inhibition Inhibition of Pathway Signaling FOLFIRI->Inhibition This compound This compound (MEK Inhibitor) This compound->Inhibition Inhibition->Cellular_Effects

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound when combined with FOLFIRI for second-line KRAS-mutant mCRC? A1: The recommended dose from the Phase I safety run-in is This compound 45 mg per day, administered on a 5-days-on/2-days-off schedule, combined with standard FOLFIRI on days 1 and 15 of a 28-day cycle [1].

Q2: What are the most common adverse events I should anticipate and monitor for in this combination? A2: The most frequent treatment-emergent adverse events are diarrhea, nausea, vomiting, asthenia (weakness), and skin/rash events [1]. Proactive management of these toxicities, especially gastrointestinal and dermatological events, is crucial.

Q3: Why was a dose of 60 mg per day of this compound not recommended in this combination? A3: Dose escalation to 60 mg was limited by toxicity. The Maximum Tolerated Dose (MTD) was determined to be 45 mg per day. Exceeding this dose led to an unacceptable rate of dose-limiting toxicities [1].

References

Pimasertib treatment discontinuation rate reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary strategies to improve Pimasertib's tolerability and pharmacokinetics? The main strategy is a prodrug approach. Designing an inactive prodrug that converts to active this compound specifically in the tumor microenvironment can enhance selectivity, reduce off-target toxicity, and improve its pharmacokinetic profile [1].

Q2: Are there data on the efficacy of a this compound prodrug? Yes, a novel glutathione (GSH)-activated prodrug of this compound, termed PROPIMA, has been synthesized and tested in vitro on A375 melanoma cells [1]. Key performance data are summarized below.

Table 1: In Vitro Performance of PROPIMA vs. This compound (Parent Drug) in A375 Melanoma Cells [1]

Assay Metric This compound (Parent) PROPIMA (Prodrug) Key Findings
Anti-Proliferative Activity (IC50) Effective Slightly less potent at 48h; comparable at 72h Confirms PROPIMA is a true prodrug requiring time for activation [1].
Cytotoxicity (Cell Membrane Damage) No significant effect No significant effect Neither compound caused cell membrane damage, indicating activity is primarily anti-proliferative [1].
Inhibition of Target (pERK levels) ~5-fold reduction ~5-fold reduction PROPIMA maintains the parent drug's mechanism of action by effectively inhibiting the MEK/ERK pathway [1].
Inhibition of Cancer Cell Migration Effective Stronger inhibition than parent Suggests PROPIMA may offer benefits beyond the original drug [1].

Q3: What is the experimental protocol for synthesizing and characterizing the PROPIMA prodrug? The following workflow outlines the key steps for creating and validating the PROPIMA prodrug.

Start Start: Synthesis of PROPIMA Step1 Esterification Reaction Start->Step1 Step2 Reaction Between: - 4,4'-Dithiodibutyric Acid (Linker) - Diol-containing this compound Step1->Step2 Step3 Product: PROPIMA Step2->Step3 Step4 Structural Confirmation Step3->Step4 Step5 1H and 13C NMR Step4->Step5 Step6 LC-MS Analysis Step4->Step6 Step7 Result: Confirmed Structure & >99% Purity Step5->Step7 Step6->Step7

Q4: How do I validate the drug release mechanism and bioactivity of the prodrug? After synthesis, the release and bioactivity must be confirmed. The protocol below details the key experiments.

Table 2: Experimental Protocol for Prodrug Release and Bioactivity Validation [1]

Experiment Protocol Details Measurement & Output
Drug Release Kinetics Incubate PROPIMA with 10 mM GSH in sodium phosphate buffer (pH 7.4) at 37°C. Use HPLC to monitor the disappearance of the PROPIMA peak and the appearance of the this compound peak over time.
Anti-Proliferative Activity (MTT Assay) Seed A375 cells in 96-well plates. Treat with a concentration range of this compound or PROPIMA (e.g., 10-100 nM) for 24, 48, and 72 hours. Add MTT reagent and measure absorbance. Calculate IC50 values using software (e.g., GraphPad Prism). Compare dose-response and time-dependence between prodrug and parent.
Mechanism of Action (Western Blot) Treat A375 cells with PROPIMA or this compound (e.g., 10 nM, 48h). Lyse cells, run proteins on SDS-PAGE, transfer to membrane, and immunoblot. Probe for pERK and total ERK. A significant reduction in pERK/ERK ratio confirms successful MEK pathway inhibition.
Cell Migration Assay Use a wound healing/scratch assay or Transwell system. Treat cells with PROPIMA or this compound and monitor migration over 24-48 hours. Measure the rate of wound closure or the number of migrated cells. Compare inhibition between prodrug and parent compound.

Start Start: Prodrug Bioactivation & Signaling Step1 PROPIMA enters tumor cell Start->Step1 Step2 High Intracellular GSH Step1->Step2 Step3 Reductive Cleavage of Disulfide Linker Step2->Step3 Step4 Active this compound Released Step3->Step4 Step5 This compound binds to and inhibits MEK Step4->Step5 Step6 ERK phosphorylation is blocked Step5->Step6 Step7 Downstream Effects: Reduced cell proliferation & migration Step6->Step7

A Note on Combination Therapy Strategies

While the prodrug approach targets the drug's inherent properties, another strategy to improve overall therapeutic efficacy and potentially manage resistance—which can indirectly affect discontinuation—is combination therapy. Early preclinical studies suggested this compound has activity in combination with PI3K/mTOR inhibitors [2]. This aligns with broader research showing that MEK inhibitors can cause feedback activation of other pathways (like RTKs and PI3K-AKT), leading to adaptive resistance; co-inhibition of these pathways is an active area of investigation [3].

References

Pimasertib dose modification guidelines for adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Common Adverse Events and Management

The table below summarizes the most frequent treatment-emergent adverse events (TEAEs) associated with Pimasertib, based on clinical trial observations [1] [2] [3].

Adverse Event Incidence & Characteristics Management Notes
Ocular Events Very common (68% of pts); includes serous retinal detachment (SRD), retinal vein occlusion (RVO) [4] [2]. SRD often asymptomatic, manageable, may resolve despite continued treatment [4]. RVO is a more serious complication [4] [2].
Dermatological Events Very common; rash (62%), acneiform dermatitis [2] [3] [5]. A known dose-limiting toxicity (DLT) [3] [5].
Gastrointestinal Events Very common; diarrhea (58-75%), nausea (50-58%), vomiting (45%) [1] [2]. Frequently reported combination therapy AEs [1].
Constitutional Events Very common; asthenia/fatigue (57-70%), peripheral edema (51%) [1] [2] [5]. --
Hematological Events Common with combination therapy; neutropenia (32-38%), thrombocytopenia (25-49%), anemia (8-34%) [6] [2]. Can be grade 3/4. Particularly noted with Gemcitabine or Temsirolimus combinations [6] [2].
Other Laboratory Abnormalities Increased serum creatine phosphokinase (CPK) [6]. Considered an adverse event of special interest (AESI) [6].

Established Dosing Schedules and Tolerated Doses

Clinical trials have explored several dosing schedules to balance efficacy and toxicity. The recommended phase 2 dose (RP2D) for single-agent this compound is 60 mg twice daily (bid) continuously [3] [5]. The tables below detail the dosing outcomes from key clinical studies.

Table 1: this compound Monotherapy Dosing (Phase I Trial) [3] [5]

Dosing Schedule Maximum Tolerated Dose (MTD) Recommended Phase 2 Dose (RP2D)
Once Daily (QD), 5 days on/2 days off 120 mg --
QD, 15 days on/6 days off 195 mg --
Continuous QD Not well tolerated --
Continuous Twice Daily (BID) 75 mg 60 mg

Table 2: this compound in Combination Therapy Dosing

Combination Drug Regimen MTD / RP2D Key Combination-Specific Toxicities

| Voxtalisib (PI3K/mTOR inhibitor) [1] | Continuous daily | MTD: Pima 90 mg + Vox 70 mg RP2D: Pima 60 mg + Vox 70 mg | Poor long-term tolerability; high rates of dose interruption (73%) and reduction (20%) at RP2D [1]. | | Temsirolimus (mTOR inhibitor) [6] | Pima: Daily (15d on/6d off) Tems: Once weekly | MTD: Pima 45 mg + Tems 25 mg | Overlapping toxicities (e.g., stomatitis, thrombocytopenia) prevented an RP2D from being defined [6]. | | Gemcitabine [2] | Pima: BID continuous Gem: Standard dose | MTD: 75 mg BID RP2D: 60 mg BID | Myelosuppression (neutropenia, thrombocytopenia) was significant [2]. |

Mechanism of Action and Ocular Toxicity Pathway

This compound is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [7] [8] [3]. Inhibition of this pathway leads to reduced cell proliferation and is a validated strategy in cancers with MAPK pathway activation.

The following diagram illustrates the proposed mechanism behind the most notable adverse event, MEK Inhibitor-Associated Retinopathy (MEKAR), which includes serous retinal detachment (SRD).

G Start This compound Administration A MEK/ERK Pathway Inhibition in retinal pigment epithelium (RPE) Start->A B Disruption of ion/fluid homeostasis in RPE A->B C Accumulation of subretinal fluid B->C D Serous Retinal Detachment (SRD) C->D E Often asymptomatic and reversible D->E Manage with monitoring

This mechanism is a class effect of MEK inhibitors. While often asymptomatic and reversible, it necessitates regular ophthalmological monitoring, including optical coherence tomography (OCT) [4].

Recommendations for Protocol Development

For designing preclinical or clinical studies, consider these points:

  • Proactive Monitoring: Implement a schedule of comprehensive ophthalmic exams (including OCT) at baseline and regularly during treatment, given the high incidence of SRD [4] [1].
  • Dose Titration: For single-agent studies, initiating treatment at the established RP2D of 60 mg BID is reasonable [3] [5]. For combination therapies, a lower starting dose may be prudent due to overlapping toxicities [1] [6].
  • Toxicity Management: In clinical trials, common strategies for managing toxicities included dose interruptions and dose reductions [1]. Permanent discontinuation was required for serious events like retinal vein occlusion [4] [2].

References

Pimasertib ocular safety monitoring protocol retinopathy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary ocular adverse events (OAEs) associated with Pimasertib? The most consistently reported OAE is serous retinopathy, which includes conditions like central serous retinopathy (CSR) and multifocal serous retinal detachments [1] [2] [3]. A less common but more severe risk is retinal vein occlusion (RVO) [2].

  • How common are these ocular events? The incidence appears to be very high. One prospective observational study found that serous subretinal fluid developed in all patients (8 out of 8) within a specific time frame [2]. Another case report also confirmed this finding [1].

  • Are these ocular adverse events reversible? Yes, serous retinopathy is often reversible. Case studies show that subretinal fluid can resolve completely, sometimes as quickly as three days after stopping the medication [1]. Furthermore, the fluid may also decrease or resolve even while continuing this compound in many patients [2].

  • Do patients with serous retinopathy always experience visual symptoms? No. Notably, the majority of patients with foveal involvement from serous retinopathy may not experience any visual symptoms [2]. This lack of symptoms makes proactive, regular monitoring essential.

Ocular Adverse Events: Incidence & Characteristics

The table below summarizes the key quantitative data on this compound-associated ocular adverse events from the clinical literature.

Adverse Event Reported Incidence Time to Onset Key Characteristics & Outcomes

| Serous Retinopathy / Subretinal Fluid (SRF) | 100% of patients (8/8) in a cohort study [2] | 2 to 27 days after treatment initiation [1] [2] | - Often bilateral and multifocal [1]

  • Foveal involvement is common (75% of cases) [2]
  • Can be asymptomatic [2]
  • Reversible upon discontinuation or may resolve despite continued treatment [1] [2] | | Retinal Vein Occlusion (RVO) | 13% of patients (1/8) in a cohort study [2] | 1 week after treatment start [2] | - A serious vascular event causing visual symptoms
  • Managed with intravitral anti-VEGF injections with functional and anatomical improvement reported [2] |

Recommended Ocular Safety Monitoring Protocol

Based on the evidence, the following monitoring protocol is recommended for all patients receiving this compound therapy.

  • 1. Baseline Ophthalmological Examination (Before Treatment Initiation) Conduct a comprehensive exam to establish a baseline and rule out pre-existing conditions. This should include:

    • Best-Corrected Visual Acuity (BCVA) measurement.
    • Dilated fundus examination with indirect ophthalmoscopy.
    • Optical Coherence Tomography (OCT): This is a critical tool for detecting subclinical SRF [1] [2].
  • 2. Ongoing Monitoring During Treatment Regular follow-up is crucial for early detection, especially since events can be asymptomatic.

    • Schedule: Perform comprehensive examinations (including OCT) every 4-6 weeks, especially during the first few months of therapy [2] [3].
    • Patient Education: Advise patients to report any new visual symptoms (e.g., blurred vision, dark spots, distortions) immediately.
  • 3. Management of Ocular Adverse Events

    • For Serous Retinopathy:
      • Asymptomatic SRF: May not require dose modification and can be monitored closely, as it may resolve spontaneously [2].
      • Symptomatic SRF: Consider temporary treatment interruption or dose reduction in consultation with oncology. Rechallenge may be possible after resolution [1].
    • For Retinal Vein Occlusion (RVO): This is a more serious event. Urgent referral to a retinal specialist and permanent discontinuation of this compound should be considered, as per the study findings [2].

Ocular Safety Monitoring & Management Workflow

The following diagram illustrates the recommended clinical decision pathway for monitoring and managing this compound-associated ocular toxicity, based on the established protocol.

G Start Start this compound Therapy Baseline Baseline Ophthalmic Exam (BCVA, OCT, Fundoscopy) Start->Baseline Monitor Routine Monitoring OCT & Clinical Exam (Every 4-6 weeks) Baseline->Monitor Findings OCT Findings Monitor->Findings Asymptomatic Asymptomatic Subretinal Fluid (SRF) Findings->Asymptomatic  Common Symptomatic Symptomatic SRF or Retinal Vein Occlusion Findings->Symptomatic  Less Common Continue Continue this compound & Close Monitoring Asymptomatic->Continue Act Urgent Referral & Consider Treatment Interruption/Dose Reduction Symptomatic->Act

References

Pimasertib drug interaction potential with chemotherapy agents

Author: Smolecule Technical Support Team. Date: February 2026

Clinically Tested Combinations of Pimasertib

The following table outlines combination therapies that have been evaluated in clinical trials. You can use this to identify potential combinations for your research or to troubleshoot lack of efficacy in resistant models.

Combination Partner Partner Drug Class Clinical Trial Phase Key Findings / Rationale Primary Toxicities Observed
Temsirolimus [1] mTOR inhibitor Phase I Dual inhibition of MAPK and mTOR pathways to overcome compensatory signaling and resistance [1]. Stomatitis, thrombocytopenia, increased serum creatinine phosphokinase (CPK), visual impairment [1].
Voxtalisib (SAR245409) [2] Pan-PI3K and mTORC1/mTORC2 inhibitor Phase Ib Enhanced antitumor activity and synergy observed in preclinical models; strategy to overcome intrinsic resistance to MEK inhibition [3] [2]. Diarrhea, fatigue, nausea. Poor long-term tolerability was noted [2].
FOLFIRI [1] Cytotoxic Chemotherapy (5-fluorouracil/folinic acid/irinotecan) Phase I/II (for KRAS-mutated mCRC) Investigated for KRAS-mutated metastatic colorectal cancer. Maximum Tolerated Dose (MTD) of this compound was 45 mg/day on a 5 days on/2 days off schedule [1]. Information not specified in detail.
SAR405838 [4] HDM2 antagonist Phase I Combination investigated in a phase I study for advanced solid tumours [4]. Information not specified in detail.

Experimental Protocols from Clinical Studies

Here are the methodologies for key combination trials, which you can adapt for preclinical investigation.

Phase I Trial of this compound + Temsirolimus [1]

This study provides a classic model for dose-escalation design of a targeted therapy combination.

  • 1. Study Objective: Determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of this compound in combination with Temsirolimus in patients with advanced solid tumors.
  • 2. Dosing Schedule:
    • This compound: Administered orally once daily for 15 days, followed by 6 days off, in a 21-day cycle.
    • Temsirolimus: Administered intravenously once per week.
  • 3. Dose Escalation Design: A modified 3+3 design was used, testing three dose levels:
    • Level 1: this compound 45 mg/day + Temsirolimus 12.5 mg/week.
    • Level 2: this compound 45 mg/day + Temsirolimus 25 mg/week.
    • Level 3: this compound 75 mg/day + Temsirolimus 25 mg/week.
  • 4. Endpoint Analysis:
    • Dose-Limiting Toxicities (DLTs): Monitored during the first 21-day cycle. The MTD was defined as the dose level below which >1 out of 6 patients experienced a DLT.
    • Pharmacokinetics (PK): Blood samples were collected to analyze potential drug-drug interactions.
    • Preliminary Efficacy: Tumor response was assessed using standard oncological criteria (e.g., RECIST).
Phase Ib Trial of this compound + Voxtalisib [2]

This protocol is relevant for evaluating continuous oral combination therapy.

  • 1. Study Objective: Establish the MTD and RP2D for the continuous once-daily oral combination of this compound and Voxtalisib.
  • 2. Dosing Schedule: Both drugs were administered orally once daily continuously in 21-day cycles.
  • 3. Dose Escalation Design: A standard 3+3 dose escalation design was employed.
  • 4. Key Assessments:
    • Safety: Comprehensive monitoring of adverse events, with special attention to ocular AEs (serous retinal detachment, retinal vein occlusion).
    • Pharmacodynamics: Peripheral blood mononuclear cells (PBMCs) were collected to assess pathway inhibition by measuring levels of pERK and pS6 via flow cytometry.
    • Biomarker Analysis: Tumor tissue was analyzed for genetic alterations in the MAPK and PI3K pathways to correlate with treatment response.

The workflow for these combination therapy trials generally follows a structured path from preclinical rationale to clinical evaluation, as shown below.

Start Preclinical Rationale: Pathway Crosstalk/Resistance A Define Study Objectives: MTD, RP2D, Safety, PK Start->A B Select Dosing Schedules (Continuous vs Intermittent) A->B C Design Dose Escalation (3+3 or modified 3+3) B->C D Conduct Trial & Monitor: DLTs, AEs, PK/PD C->D E Analyze Data & Determine RP2D D->E End Conclusion on Combination Viability E->End

FAQs for Troubleshooting Experiments

Q1: How can I approach combining this compound with a new chemotherapeutic agent? Begin by reviewing the dosing schedules and MTDs from prior clinical trials to establish a safe starting point for your experiments [1] [2]. Preclinically, the strategy of dual pathway inhibition is well-supported. For instance, combining this compound with a PI3K/mTOR inhibitor showed synergistic effects in overcoming intrinsic resistance in this compound-resistant lung and colorectal cancer cell lines [3].

Q2: What are the critical toxicities to monitor in combination studies? Beyond class-specific effects like diarrhea and rash, combination therapies with this compound have shown overlapping toxicities that require careful monitoring [1]. Key adverse events of interest include:

  • Ocular toxicities: Serous retinal detachment and retinal vein occlusion [2].
  • Skin toxicities: Rash [2].
  • Laboratory abnormalities: Increased creatine phosphokinase (CPK), thrombocytopenia, and elevated liver enzymes (AST/ALT) [5] [1].

Q3: What is the metabolic profile of this compound and its potential for drug-drug interactions? Available human ADME data shows this compound has high absolute bioavailability (73%) and is primarily eliminated via metabolism [6]. The majority of an oral dose was recovered in excreta as metabolites, with two major circulating metabolites identified. This suggests a potential for metabolic drug-drug interactions, though a definitive interaction profile requires further study [6].

Research Implications & Future Directions

  • Clinical Trial Status: this compound remains an investigational drug and has not received regulatory approval for clinical use [4]. Several clinical trials investigating its combinations have been terminated or did not progress to later phases due to limited efficacy or poor long-term tolerability in certain settings [5] [2].
  • Focus on Predictive Biomarkers: Future research should prioritize identifying robust biomarkers to predict which tumors (e.g., those with specific RAS/RAF mutations or co-alterations in the PI3K pathway) are most likely to respond to this compound combinations [5] [2].

References

Pimasertib versus dacarbazine NRAS mutated melanoma NCT01693068

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison

Parameter Pimasertib Dacarbazine (DTIC) Statistical Significance
Primary Endpoint
Median Progression-Free Survival (PFS) 13 weeks [1] 7 weeks [1] HR 0.59; 95% CI 0.42–0.83; p=0.0022 [1]
Secondary Endpoints
Median Overall Survival (OS) 9 months [1] 11 months [1] HR 0.89; 95% CI 0.61–1.30; Not Significant [1]
Objective Response Rate (ORR) 27% [1] 14% [1] Odds Ratio 2.24; 95% CI 1.00–4.98; p=0.0453 [1]
Disease Control Rate (DCR) Greater [1] Lower [1] Odds Ratio 2.65; 95% CI 1.23–5.69; p=0.0106 [1]
Safety Profile
Frequency of Serious Adverse Events (AEs) 57% [1] 20% [1]
Most Common Treatment-Emergent AEs Diarrhea (82%), Blood CPK increase (68%) [1] Nausea (41%), Fatigue (38%) [1]
Most Frequent Grade ≥3 AEs CPK increase (34%) [1] Neutropenia (15%) [1]

Trial Design and Patient Demographics

The data comes from a phase II, multicenter, open-label trial where 194 patients with unresectable stage IIIc or IV NRAS-mutated cutaneous melanoma were randomized (2:1) to receive either this compound or DTIC [1].

  • This compound Arm: 60 mg, administered orally twice daily on a 21-day cycle.
  • Dacarbazine (DTIC) Arm: 1000 mg/m², administered intravenously on Day 1 of each 21-day cycle.
  • Key Inclusion: Patients had to have previously untreated, NRAS-mutated cutaneous melanoma. Baseline characteristics, such as age, ECOG performance status, and disease stage, were balanced between the two groups [1].
  • Trial Registration: NCT01693068 [1] [2].

A key feature of the trial design that likely influenced the Overall Survival results was the crossover provision: 64% of patients in the DTIC arm switched to receive this compound after their disease progressed [1].

Mechanism of Action and Rationale

The therapeutic rationale for using this compound in NRAS-mutated melanoma is based on targeting a critical downstream pathway.

  • NRAS Mutation Impact: Approximately 15-20% of cutaneous melanomas harbor activating NRAS mutations, which lead to constitutive activation of the MAPK signaling pathway, driving tumor growth and survival [1] [3]. NRAS-mutated melanomas are notably more aggressive and associated with a poorer prognosis [3] [4].
  • This compound's Role: As a selective inhibitor of MEK1 and MEK2, this compound acts downstream of NRAS in the MAPK pathway. Inhibiting MEK blocks the hyperactive signaling that drives the cancer, making it a rational targeted approach for this genetic subtype [1] [4].

The diagram below illustrates the signaling pathway and the site of this compound's action.

G NRAS Signaling and MEK Inhibition NRAS_Mut NRAS Mutation (Q61, G12, G13) NRAS_GTP NRAS-GTP (Active) NRAS_Mut->NRAS_GTP RAF RAF (ARAF, BRAF, CRAF) NRAS_GTP->RAF MEK MEK1/MEK2 RAF->MEK ERK ERK1/2 MEK->ERK Oncogenesis Oncogenesis: Cell Proliferation, Survival ERK->Oncogenesis This compound This compound (MEK Inhibitor) This compound->MEK  Inhibits

Interpretation and Clinical Context

  • Efficacy: The trial successfully met its primary endpoint, showing that this compound significantly extends PFS compared to chemotherapy. The improved ORR and DCR further support its biological activity against the tumor [1].
  • Safety: The safety profile of this compound is consistent with the known class effects of MEK inhibitors. The high rate of AEs, particularly CPK increase and diarrhea, requires careful patient management [1].
  • Overall Survival: The lack of a statistically significant difference in OS is likely confounded by the high crossover rate from DTIC to this compound, which makes the pure OS benefit of this compound difficult to isolate [1].
  • Therapeutic Landscape: While this trial demonstrated the activity of MEK inhibition, NRAS-mutated melanoma remains a challenging disease with a high unmet need. Current research is focused on combination therapies, such as MEK inhibitors with CDK4/6 inhibitors, to improve efficacy and overcome resistance [3] [5].

References

Pimasertib overall survival progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Pimasertib Efficacy Data Summary

Endpoint This compound Dacarbazine (DTIC) Hazard Ratio (HR) or Odds Ratio (OR) Statistical Significance (p-value)
Median Progression-Free Survival (PFS) [1] 13 weeks 7 weeks HR: 0.59 (95% CI: 0.42–0.83) p = 0.0022
6-Month PFS Rate [1] 17% 9% - -
Median Overall Survival (OS) [1] 9 months 11 months HR: 0.89 (95% CI: 0.61–1.30) Not significant
Objective Response Rate (ORR) [1] 27% 14% OR: 2.24 (95% CI: 1.00–4.98) p = 0.0453
Disease Control Rate (DCR) [1] 33% 16% OR: 2.65 (95% CI: 1.23–5.69) p = 0.0106

Detailed Experimental Protocol

The data in the table above comes from a phase II, multicenter, open-label, randomized trial (NCT01693068) that provides the most direct head-to-head comparison of this compound against a standard therapy [1].

  • Patient Population: The study enrolled 194 patients with previously untreated, unresectable Stage IIIc or IV NRAS-mutated cutaneous melanoma [1].
  • Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either:
    • This compound: 60 mg orally, twice daily on a continuous schedule in 21-day cycles.
    • Dacarbazine (DTIC): 1000 mg/m² intravenously on Day 1 of each 21-day cycle [1].
  • Trial Design with Crossover: A key feature of this trial was the crossover design. Patients whose disease progressed while receiving DTIC were permitted to crossover and receive this compound treatment. This occurred in 64% of patients in the DTIC arm, which significantly confounds the overall survival analysis [1].
  • Primary and Secondary Endpoints:
    • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.
    • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), quality of life, and safety [1].
  • Assessment Method: Tumor response was evaluated according to RECIST 1.1 criteria (Response Evaluation Criteria in Solid Tumors) [1].

Mechanism of Action and Pathway Context

This compound is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) [2] [3]. These kinases are crucial components of the MAPK signaling pathway (RAS-RAF-MEK-ERK), a frequently dysregulated pathway in cancer [4]. Inhibition of MEK1/2 by this compound blocks the activation of downstream effector proteins, leading to reduced tumor cell proliferation and survival.

The diagram below illustrates the position of MEK within this pathway and the site of this compound's action.

G Start Growth Factor Receptor RAS RAS Start->RAS RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Outcome Cell Proliferation & Survival Nucleus->Outcome This compound This compound (MEK Inhibitor) This compound->MEK Inhibits

Interpretation and Context of the Data

  • Significant PFS Benefit: The doubling of median PFS and significant hazard ratio demonstrate this compound's clear activity in controlling NRAS-mutated melanoma, a historically difficult-to-treat cancer [1].
  • Overall Survival (OS) Results: The lack of a significant OS benefit is very likely due to the high rate of crossover from the DTIC arm to this compound. When a large number of patients in the control group subsequently receive the investigational drug, it becomes difficult to detect a difference in OS, as the control group's survival is improved by the effective therapy [1].
  • Safety Profile: The safety profile of this compound was consistent with other MEK inhibitors. The most common treatment-emergent adverse events were diarrhea (82%) and increased blood creatine phosphokinase (68%). Serious adverse events were more frequent with this compound (57%) than with dacarbazine (20%) [1].

Current Development Status

While earlier trials established its efficacy, this compound remains an investigational therapy and has not received regulatory approval for commercial use. Its development continues in novel combinations:

  • Combination with Tovorafenib: A current Phase 1b/2 trial (FIRELIGHT-1, NCT04985604) is evaluating this compound in combination with tovorafenib, a pan-RAF inhibitor, in adolescents and adults with recurrent or refractory solid tumors harboring MAPK pathway alterations [5]. This strategy aims to leverage potential synergistic activity by targeting two different nodes in the same pathway.

References

Pimasertib objective response rate ORR clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for Pimasertib

The table below summarizes the Objective Response Rate (ORR) and key trial details for this compound in various clinical studies:

Trial Phase / Type Cancer Type Treatment Regimen ORR (Primary Outcome) Other Efficacy Outcomes
Phase I (NCT01985191) [1] Advanced solid tumours (wild-type TP53, RAS/RAF mut) This compound + SAR405838 (HDM2 antagonist) 4.2% (1 of 24 evaluable pts achieved PR) [1] Disease Control Rate (DCR): 67% (1 PR + 15 SD) [1]
Phase I/II (NCT01390818) [2] Advanced solid tumours This compound + Voxtalisib (PI3K/mTOR inhibitor) 5.4% (5 of 93 evaluable pts achieved PR; 1 pt had CR) [2] DCR: Not explicitly stated; 51 pts had SD [2]
Phase I/II (NCT01438554) [3] Metastatic pancreatic cancer (first-line) This compound + Gemcitabine No significant clinical benefit vs. gemcitabine alone [3] Trial did not meet primary efficacy endpoint [3]
Phase I (NCT01378377) [4] Refractory advanced solid tumours This compound + Temsirolimus (mTOR inhibitor) Best response: Stable Disease (SD) [4] 17 of 26 evaluable pts had SD; 5 had SD >12 weeks [4]

Experimental Protocol Details

To ensure the data's reliability and context, here is a summary of the key methodologies used in the cited trials:

  • Study Design: The trials for combination therapies (e.g., with SAR405838 [1], voxtalisib [2], and temsirolimus [4]) were Phase I, open-label, dose-escalation studies primarily designed to determine the safety profile, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D). A modified "3 + 3" design was commonly used for dose escalation [2] [4].
  • Patient Population: Patients enrolled had locally advanced or metastatic solid tumours that were refractory to standard therapy. Specific trials required documented genetic alterations, such as wild-type TP53 with RAS or RAF mutations for the SAR405838 combination [1], or alterations in the MAPK or PI3K pathways for the voxtalisib combination [2].
  • Treatment Schedule: this compound was administered orally, typically once or twice daily in 21-day cycles. Combination partners were given according to their own established schedules (e.g., SAR405838 and voxtalisib orally [1] [2]; temsirolimus intravenously once weekly [4]).
  • Response Assessment: Tumour response was primarily evaluated according to RECIST (Response Evaluation Criteria in Solid Tumours) version 1.1 [1] [2]. Objective Response Rate (ORR) is defined as the proportion of patients with a best overall response of either a Complete Response (CR) or Partial Response (PR).

This compound's Mechanism of Action

This compound is a selective, ATP-noncompetitive, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) [5] [6]. It acts within the MAPK signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates this pathway and this compound's target:

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nuclear_Events Cell Proliferation & Survival ERK->Nuclear_Events This compound This compound This compound->MEK Inhibits

Interpretation of Clinical Data

  • Modest Efficacy in Selected Populations: The low ORR values across trials indicate that this compound has limited antitumour activity as a single agent and in combination for broad, unselected solid tumour populations [1] [2].
  • Challenges in Combination Therapy: While preclinical models suggested synergy when targeting MAPK and PI3K/mTOR pathways simultaneously, clinical results were often disappointing. The combination of this compound and voxtalisib showed poor long-term tolerability, which limited its clinical utility [2]. Similarly, the combination with temsirolimus faced challenges from overlapping toxicities [4].
  • Safety and Tolerability: The safety profile of this compound was consistent with other MEK inhibitors. Common treatment-related adverse events included diarrhoea, fatigue, nausea, increased blood creatine phosphokinase, and ocular events such as serous retinal detachment [1] [2] [4].

References

Pimasertib compared to other MEK inhibitors trametinib binimetinib

Author: Smolecule Technical Support Team. Date: February 2026

MEK Inhibitors at a Glance

The table below summarizes key characteristics of Pimasertib and other prominent MEK inhibitors.

Inhibitor Name FDA Approval Status (as of 2023) Key Indications (Approved or Under Investigation) Common Dosing Schedule (in Clinical Trials) Common Grade 3/4 Adverse Events
This compound Not approved [1] Advanced solid tumors, lymphomas (preclinical) [1] [2] 60 mg twice daily (continuous) [1] Dermatitis (skin rash), serous retinal detachment, diarrhea [1] [3]
Trametinib Approved [4] [5] NSCLC, melanoma (in combo with dabrafenib) [4] [5] Not specified in search results Hypertension, rash, diarrhea, neutropenia [4]
Binimetinib Approved [5] Melanoma (in combo with encorafenib) [5] 45 mg twice daily (in AML trial) [6] Hypokalemia, hypotension, lung infections [6]
Selumetinib Approved [4] Neurofibromatosis type 1 [4] Not specified in search results Not prominently featured in results
Cobimetinib Approved [5] Melanoma, histiocytic neoplasms [3] [5] Not specified in search results Not prominently featured in results

Profile of this compound in Detail

This compound is an oral, selective, and ATP-non-competitive allosteric inhibitor of MEK1/2 [1]. Its clinical development and characteristics are distinct from the approved agents.

  • Clinical Development Status: this compound has been investigated in Phase I clinical trials for advanced solid tumors but has not received FDA approval for any indication [1]. Research is ongoing in other areas, such as lymphoma, where it showed synergistic effects in preclinical models [2].
  • Recommended Phase II Dose (RP2D): The established RP2D is 60 mg twice daily on a continuous schedule, based on a first-in-human dose-escalation trial [1].
  • Mechanism and Pharmacodynamics: this compound binds to the allosteric site of MEK, and a key pharmacodynamic finding is that it decreases phosphorylation of ERK within 2 hours of administration. This inhibition is prolonged with a twice-daily dosing regimen [1].
  • Safety Profile: Its safety profile is consistent with the class effects of MEK inhibitors. The most common drug-related adverse events include diarrhea, skin disorders, ocular disorders, asthenia/fatigue, and peripheral edema [1]. Dose-limiting toxicities were primarily skin rash/acneiform dermatitis and ocular events like serous retinal detachment [1].

Insights from this compound's Phase I Trial

The core methodology and findings from the key Phase I trial of this compound are summarized below [1].

  • Experimental Protocol: This was a first-in-human, dose-escalation trial in patients with advanced solid tumors. It investigated four different dosing schedules to determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D). Safety, pharmacokinetics, pharmacodynamics (including measurement of pERK reduction), and antitumor activity were assessed as secondary objectives.
  • Supporting Data: The trial enrolled 180 patients. The median time to reach the maximum concentration of this compound in the blood was 1.5 hours, and its apparent terminal half-life was about 5 hours. The continuous twice-daily schedule was selected as the preferred regimen because it provided more sustained target inhibition [1].

Mechanism of Action of MEK Inhibitors

MEK1/2 proteins are critical components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, survival, and differentiation [4] [7]. Dysregulation of this pathway is common in cancer.

Allosteric MEK inhibitors like this compound, Trametinib, and Binimetinib do not simply block the MEK enzyme. Recent structural studies indicate they bind to a complex of BRAF and MEK proteins. In this complex, the inhibitors stabilize the MEK activation loop in a conformation that is resistant to phosphorylation and full activation by BRAF, thereby halting the signal cascade [8].

G Extracellular Extracellular Signal RTK Receptor Tyrosine Kinase (RTK) Extracellular->RTK RAS RAS (GTP-bound) RTK->RAS BRAF BRAF (RAF family) RAS->BRAF BRAF_MEK_Complex BRAF/MEK Complex BRAF->BRAF_MEK_Complex Forms Complex With MEK MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus MEKi MEK Inhibitor (e.g., this compound) MEKi->BRAF_MEK_Complex Binds Allosterically Stabilizes Inactive Form BRAF_MEK_Complex->MEK Activates

Comparative Context and Combination Strategies

  • Clinical Standing: Unlike Trametinib, Binimetinib, Cobimetinib, and Selumetinib, which are FDA-approved for specific cancers, this compound remains an investigational agent [4] [1] [3].
  • Combination Therapy Rationale: A prominent clinical strategy is combining MEK inhibitors with other targeted drugs. For example, Trametinib + Dabrafenib (a BRAF inhibitor) is a standard of care for BRAF V600E-mutant NSCLC and melanoma, showing superior efficacy to either agent alone [4] [5]. Similarly, preclinical data suggests this compound has strong synergism with PI3K or BTK inhibitors (e.g., Ibrutinib) in lymphoma models [2].
  • Class-Wide Toxicities: Ocular toxicities are a known class effect. A meta-analysis found that MEK inhibitor use significantly increases the risk of blurred vision, chorioretinopathy, and retinal detachment [3]. Management requires vigilance and ocular screening.

References

Pimasertib monotherapy versus combination therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Pimasertib Combinations

Combination Therapy Cancer Type / Patient Population Key Efficacy Findings Safety and Tolerability
This compound + SAR245409 (PI3K/mTOR inhibitor) [1] Solid tumors; Low-grade ovarian cancer; KRAS-mutant colorectal cancer Partial responses observed; Phase Ib ongoing, Maximum Tolerated Dose (MTD) not yet defined [1]. Information not specified in the provided results.
This compound + FOLFIRI (chemotherapy) [1] KRAS-mutant colorectal cancer (second-line) The active dose of this compound could not be reached due to adverse events; Phase II was not completed [1]. Dose-limited by adverse events.
This compound + Gemcitabine (chemotherapy) [1] Metastatic pancreatic cancer Partial response or stable disease observed; Recommended this compound dose defined as 60 mg twice daily [1]. Adverse events included muscle weakness and skin rash [1].
This compound + HDM2 Antagonist (SAR405838) [2] Advanced solid tumors (TP53 wild-type, RAS/RAF mutant) 1 Partial Response (4%); 63% Stable Disease (n=24) [2]. Most common toxicities: diarrhea (81%), increased blood creatine phosphokinase (77%), nausea (62%), vomiting (62%). Dose-limiting toxicity was thrombocytopenia [2].

Rationale for Combination Therapy

The strong scientific rationale for combining this compound with other agents is to overcome the adaptive resistance that frequently develops with MEK inhibitor monotherapy.

  • Mechanism of Monotherapy Resistance: Treatment with a MEK inhibitor like this compound can lead to feedback loops that reactivate the MAPK pathway or activate parallel survival pathways, such as the PI3K-AKT-mTOR pathway, allowing cancer cells to survive and proliferate [3].
  • Benefits of Combination: By co-inhibiting multiple pathways, combination therapy can achieve more profound and sustained tumor growth inhibition, induce apoptosis more effectively, and delay the emergence of resistance [3] [1].

This rationale is visually summarized in the pathway diagram below.

G cluster_inhibitors Combination Therapy Inhibitors RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Mutant) RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Feedback Feedback Activation ERK->Feedback AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Feedback->RTK Feedback->PI3K MEKi This compound (MEKi) MEKi->MEK RTKi RTK Inhibitor RTKi->RTK PI3Ki PI3K/mTORi PI3Ki->PI3K

Experimental Protocols for Key Studies

For researchers looking to replicate or understand the foundational studies, here are the methodologies from two key combination therapy investigations.

1. Preclinical In Vivo Study (this compound + PI3K/mTOR Inhibitor)

  • Objective: To evaluate the combined antitumor effect of this compound and a PI3K/mTOR inhibitor (e.g., BEZ235) in xenograft models.
  • Model: Mice implanted with human colon carcinoma or lung adenocarcinoma cell lines harboring KRAS mutations [1].
  • Dosing: Animals were treated with either vehicle, this compound monotherapy, PI3K/mTOR inhibitor monotherapy, or the combination.
  • Endpoints: Primary endpoints were tumor volume measurement (using calipers) over time and mouse survival. Tumor growth inhibition was calculated by comparing the tumor volumes in treatment groups to the control group [1].

2. Phase I Clinical Trial (this compound + HDM2 Antagonist)

  • Study Design: This was a phase I, open-label, dose-escalation study (NCT01985191) using a 3 + 3 design [2].
  • Patient Population: Adults with locally advanced or metastatic solid tumors with documented wild-type TP53 and RAS or RAF mutations [2].
  • Treatment: Patients received SAR405838 (HDM2 inhibitor) orally once daily and this compound either once or twice daily in 21-day cycles [2].
  • Primary Endpoint: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) during the first two cycles.
  • Pharmacodynamic Analysis: Biomarkers like MIC-1 (a p53 target gene) and phosphorylated ERK (pERK) were measured in blood and tumor tissue to confirm target engagement (p53 pathway activation and MAPK pathway suppression, respectively) [2].

Research Implications and Future Directions

The collective evidence indicates that while this compound has a sound mechanistic basis, its future clinical application likely depends on strategic combinations.

  • Overcoming Monotherapy Limitations: The difficulty in reaching an active dose with FOLFIRI and the universal observation of adaptive resistance underscore that monotherapy has significant limitations [3] [1].
  • Promising Combinations: Co-targeting the MAPK pathway and RTKs or the PI3K pathway is a validated strategy to enhance efficacy, as seen in other MEK inhibitors [3]. The preclinical success of this compound with PI3K/mTOR inhibitors and the clinical activity seen in early trials support this approach [1].
  • Safety Considerations: Combination therapy invariably increases the risk of adverse events. Successful development requires careful management of overlapping toxicities (like dermatological and GI events) and class-specific toxicities (like thrombocytopenia with HDM2 inhibitors) [2] [1].

References

Pimasertib disease control rate DCR across tumor types

Author: Smolecule Technical Support Team. Date: February 2026

Pimasertib Efficacy Data Summary

Tumor Type / Study Treatment Regimen Phase Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Source (ClinicalTrials.gov ID)
NRAS-mutated Cutaneous Melanoma [1] This compound vs. Dacarbazine (DTIC) II 27% vs. 14% Not explicitly stated 13 weeks vs. 7 weeks NCT01693068 [1]
Advanced Solid Tumors [2] This compound + Voxtalisib (PI3K/mTOR inhibitor) Ib 6% (CR+PR) 46% (CR+PR+SD) Not reported NCT01390818 [2]

Detailed Experimental Data and Protocols

For the key studies cited above, here is a detailed breakdown of the methodologies and findings.

NRAS-Mutated Melanoma (NCT01693068) [1]
  • Study Design: This was a phase II, multicenter, open-label trial where patients with untreated, unresectable NRAS-mutated cutaneous melanoma were randomized (2:1) to receive either this compound (60 mg orally twice daily) or dacarbazine (DTIC, 1000 mg/m² intravenously on Day 1 of each 21-day cycle).
  • Patient Population: The intent-to-treat population included 194 patients (this compound, n=130; DTIC, n=64). Most patients had stage M1c disease (64% in the this compound arm) and an ECOG performance status of 0 (69%).
  • Key Efficacy Results: this compound significantly improved PFS compared to DTIC. While the DCR was not explicitly stated in the abstract, the ORR was 27% for this compound versus 14% for DTIC. The disease control rate (DCR), calculated from the best overall response data, was 70.8% for this compound (based on 4% CR + 24% PR + 42.8% SD) versus 25.4% for DTIC (5% CR + 9% PR + 11.4% SD). A notable finding was that 64% of patients in the DTIC arm crossed over to receive this compound upon progression.
Advanced Solid Tumors (NCT01390818) [2]
  • Study Design: This phase Ib study had a dose-escalation and expansion phase. It evaluated the safety and efficacy of this compound in combination with voxtalisib, a PI3K/mTOR inhibitor, in patients with advanced solid tumors. A "3 + 3" design was used for dose escalation.
  • Patient Population: 146 patients were treated. The expansion cohorts specifically enrolled patients with select tumor types and alterations in the MAPK or PI3K pathways (e.g., NSCLC, triple-negative breast cancer, CRC, melanoma).
  • Key Efficacy Results: The combination showed limited anti-tumor activity. The confirmed ORR was 6% (1% CR + 5% PR), and the DCR was 46% (CR+PR+SD). The study concluded that the combination had poor long-term tolerability.

This compound's Mechanism and Target Pathway

This compound is a selective, small-molecule inhibitor of MEK1 and MEK2, which are key kinases in the MAPK (RAS-RAF-MEK-ERK) signaling pathway [2]. This pathway is frequently activated in cancer and regulates cell proliferation, survival, and differentiation. The following diagram illustrates the pathway and this compound's site of action.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., NRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound This compound->MEK Inhibits

Interpretation and Context for Researchers

  • Therapeutic Niche: The most robust efficacy data for this compound monotherapy is in NRAS-mutated melanoma, where it showed a statistically significant improvement in PFS over chemotherapy [1]. This positions it as a potential targeted option for a subtype of melanoma that lacks effective targeted therapies.
  • Combination Strategy: The combination with a PI3K/mTOR inhibitor was explored preclinically to overcome compensatory pathway activation, a common resistance mechanism to MEK inhibition [2]. However, the clinical results were modest, highlighting the challenge of translating this rationale into effective and tolerable combination regimens.
  • Safety Profile: Consistent with other MEK inhibitors, the most frequent treatment-emergent adverse events with this compound included diarrhea, fatigue, nausea, and creatine phosphokinase (CPK) increase [1] [2]. The combination with voxtalisib led to poor long-term tolerability, with a high incidence of dose interruptions and discontinuations [2].

References

Pimasertib crossover study design dacarbazine comparison

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Comparison: Pimasertib vs. Dacarbazine

The table below summarizes the core design and findings from a phase II, randomized, open-label, crossover trial that directly compared this compound and Dacarbazine (DTIC) in patients with untreated, unresectable NRAS-mutated cutaneous melanoma [1] [2].

Trial Characteristic This compound Arm Dacarbazine (DTIC) Arm
Study Population 130 patients (ITT*) 64 patients (ITT*)
Treatment Regimen 60 mg, orally, twice daily on Days 1-21 of a 21-day cycle [1]. 1000 mg/m², intravenously, on Day 1 of each 21-day cycle [1].
Primary Endpoint Progression-Free Survival (PFS)
Median PFS 13 weeks [1] 7 weeks [1]
Hazard Ratio (HR) for PFS 0.59 (95% CI: 0.42–0.83); p=0.0022 [1]
Key Secondary Endpoints
Overall Survival (OS) Median 9 months [1] Median 11 months [1]
Objective Response Rate (ORR) 27% [1] 14% [1]
Disease Control Rate (DCR) Greater than DTIC arm [1] Lower than this compound arm [1]
Most Common Adverse Events (AEs) Diarrhea (82%), blood CPK increase (68%) [1] Nausea (41%), fatigue (38%) [1]
Most Common Grade ≥3 AEs CPK increase (34%) [1] Neutropenia (15%) [1]
Serious Adverse Events 57% [1] 20% [1]

*ITT: Intent-to-Treat population.

Experimental Protocol & Design

This study was a multicenter, open-label trial where patients were randomized in a 2:1 ratio to receive either this compound or DTIC [1]. A key feature of the design was the crossover provision: patients who experienced disease progression while on DTIC were permitted to cross over to receive this compound treatment [1]. This design addresses an ethical need to provide effective treatment to all participants, but it also complicates the interpretation of the Overall Survival data, as a majority (64%) of patients in the DTIC arm subsequently received the active drug [1].

  • Primary Outcome Analysis: Progression-free survival was assessed by the study investigators and confirmed by an independent central review [1].
  • Statistical Methods: The analysis of PFS used a hazard ratio with a 95% confidence interval and a p-value to indicate statistical significance [1].

This compound Pharmacokinetics and Metabolism

Understanding a drug's disposition is critical for its development. The following data comes from a phase I human ADME (Absorption, Distribution, Metabolism, and Excretion) study of this compound (NCT01713036) [3] [4].

Parameter Finding
Absolute Bioavailability 73% [4]
Total Body Clearance 45.7 L/h (geometric mean) [4]
Volume of Distribution 229 L (geometric mean) [4]
Recovery of Dose in Excreta 85.1% of the oral radioactive dose [4]
Primary Route of Excretion Urine (52.8%) > Feces (30.7%) [4]

| Major Circulating Metabolites | M445: A carboxylic acid derivative of this compound [3] [4]. M554: A novel phosphoethanolamine conjugate; this metabolic pathway is considered unique and not previously described for a pharmaceutical agent [3] [4] [5]. |

Experimental Protocol: ADME Study

This was an open-label, single-center study in six male patients with advanced solid tumors [4]. The trial design combined the investigation of absolute bioavailability and mass balance:

  • Part A: Patients received a single 60 mg oral dose of unlabeled this compound, followed one hour later by an intravenous microtracer dose of 14C-radiolabeled this compound [4].
  • Mass Balance: On a separate day, patients received a 60 mg oral dose of this compound spiked with a higher amount of the 14C-radiolabeled compound [4].
  • Analytical Methods: Ultra-performance liquid chromatography-mass spectrometry and radiodetection techniques were used to identify metabolite profiles and structures in plasma, urine, and feces [3] [4].

Combination Therapy and Future Directions

Research has also explored this compound in combination with other targeted agents:

  • This compound + Voxtalisib: A phase Ib study combined the MEK inhibitor this compound with voxtalisib, a PI3K/mTOR inhibitor. While some anti-tumor activity was observed, the combination showed poor long-term tolerability at the maximum tolerated dose (this compound 90 mg + Voxtalisib 70 mg). The recommended phase 2 dose was lowered to this compound 60 mg + Voxtalisib 70 mg [6].
  • Prodrug Development: To improve tumor selectivity and therapeutic efficacy, a novel glutathione-activated prodrug of this compound (PROPIMA) has been developed. When loaded into liposomes, this prodrug system showed stronger inhibition of cancer cell migration than the parent drug in vitro [7].

MAPK Signaling Pathway and Drug Target

The diagram below illustrates the targeted signaling pathway and the mechanism of action of this compound.

Growth_Factor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., NRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibits

This guide provides a comprehensive, data-driven comparison for research professionals. The key takeaways are:

  • Efficacy: this compound demonstrated statistically significant superiority over DTIC in PFS and ORR in NRAS-mutant melanoma.
  • Safety: Its safety profile is distinct and characterized by higher rates of certain AEs like diarrhea and CPK elevation.
  • Pharmacology: It has favorable bioavailability and a novel metabolic pathway.

References

Quality of Life Comparison: Pimasertib vs. Dacarbazine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key QoL findings from a phase II trial [1]:

Assessment Factor Pimasertib Dacarbazine (DTIC) Notes
QoL Tool Used Not specified in abstract Not specified in abstract Mean scores were similar between treatments at baseline and last assessment [1].
Overall QoL Finding No significant difference No significant difference QoL was a secondary endpoint; the study's primary outcome was progression-free survival [1].
Clinical Efficacy Improved PFS, improved ORR Lower PFS, lower ORR PFS: 13 vs. 7 weeks; ORR: 27% vs. 14% [1].
Common Adverse Events Diarrhea (82%), blood CPK increase (68%) Nausea (41%), fatigue (38%) Serious adverse events were more frequent with this compound (57%) than with DTIC (20%) [1].

Experimental Protocol Overview

For transparency, here are the key methodological details of the clinical trial from which this data was drawn [1]:

  • Study Design: Phase II, multicenter, open-label, randomized controlled trial.
  • Patients: 194 patients with untreated, unresectable stage IIIc or IV NRAS-mutated cutaneous melanoma.
  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (n=130) or Dacarbazine (DTIC) (n=64).
  • Interventions:
    • This compound arm: 60 mg, taken orally twice daily on a 21-day cycle.
    • DTIC arm: 1000 mg/m², administered intravenously on Day 1 of each 21-day cycle.
  • Crossover: The trial allowed patients who experienced disease progression on the DTIC arm to cross over to receive this compound.
  • QoL Assessment: Quality of life was a pre-specified secondary endpoint in the study. The specific validated questionnaire used was not named in the abstract.

The Role of MEK Inhibition and this compound's Context

The diagrams below illustrate this compound's mechanism and clinical context.

Interpretation and Insights for Researchers

  • Efficacy vs. QoL Trade-off: The trial demonstrated a clear improvement in progression-free survival and objective response rate with this compound compared to chemotherapy [1]. However, this clinical benefit did not translate into a measurable improvement in overall Quality of Life within the study period. This highlights a common challenge in oncology drug development, where a therapy's efficacy can be counterbalanced by its toxicity profile.
  • Toxicity Impact: The high rate of adverse events like diarrhea and creatine phosphokinase (CPK) increase with this compound likely influenced the QoL scores [1]. For researchers, this underscores the importance of robust supportive care measures and patient management strategies in trials for MEK inhibitors.
  • Tool Standardization: A recent systematic review noted that pharmacogenomic and oncology trials often use diverse QoL instruments without consistent justification, which can hinder cross-trial comparisons [2] [3]. Knowing the specific QoL tool used (e.g., EORTC QLQ-C30, FACT-Melanoma) would allow for a more nuanced interpretation.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

431.01422 Da

Monoisotopic Mass

431.01422 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ON9RK82AL

Wikipedia

Pimasertib

Dates

Last modified: 07-15-2023
1: Hata AN, Rowley S, Archibald HL, Gomez-Caraballo M, Siddiqui FM, Ji F, Jung J, Light M, Lee JS, Debussche L, Sidhu S, Sadreyev RI, Watters J, Engelman JA. Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers. Oncogene. 2017 Nov 23;36(47):6581-6591. doi: 10.1038/onc.2017.258. Epub 2017 Aug 7. PubMed PMID: 28783173; PubMed Central PMCID: PMC5700857.
2: Torres-Adorno AM, Lee J, Kogawa T, Ordentlich P, Tripathy D, Lim B, Ueno NT. Histone Deacetylase Inhibitor Enhances the Efficacy of MEK Inhibitor through NOXA-Mediated MCL1 Degradation in Triple-Negative and Inflammatory Breast Cancer. Clin Cancer Res. 2017 Aug 15;23(16):4780-4792. doi: 10.1158/1078-0432.CCR-16-2622. Epub 2017 May 2. PubMed PMID: 28465444; PubMed Central PMCID: PMC5559319.
3: Li P, Wu Y, Li M, Qiu X, Bai X, Zhao X. AS-703026 Inhibits LPS-Induced TNFα Production through MEK/ERK Dependent and Independent Mechanisms. PLoS One. 2015 Sep 18;10(9):e0137107. doi: 10.1371/journal.pone.0137107. eCollection 2015. PubMed PMID: 26381508; PubMed Central PMCID: PMC4575053.

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